(2-(4-Fluorophenyl)thiazol-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKNJWCGPSLBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653578 | |
| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-13-7 | |
| Record name | 2-(4-Fluorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885280-13-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Synthesis of a Key Thiazole Intermediate
This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data for the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This molecule, containing a fluorophenyl-substituted thiazole ring, represents a key structural motif of interest in medicinal chemistry and drug discovery.
Chemical Identity and Basic Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a hydroxymethyl group.
Table 1: Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 885280-13-7 | Internal Database |
| Molecular Formula | C₁₀H₈FNOS | Calculated |
| Molecular Weight | 209.24 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Methodology
The synthesis of this compound can be logically approached through a multi-step process, culminating in the reduction of a key aldehyde intermediate. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be reliably inferred from established chemical principles, primarily the Hantzsch thiazole synthesis.
2.1. Conceptual Synthesis Pathway
The logical synthetic route involves two primary stages:
-
Formation of the Thiazole Ring: The core 2-(4-fluorophenyl)thiazole structure is assembled via the Hantzsch thiazole synthesis.
-
Formation of the Methanol Group: The hydroxymethyl group at the 4-position is generated by the reduction of the corresponding aldehyde.
Caption: Conceptual synthesis workflow for this compound.
2.2. Experimental Protocols (Inferred)
The following protocols are based on standard organic chemistry procedures for the reactions described.
Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Intermediate)
This procedure is based on the principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 equivalents).
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.
Protocol 2: Synthesis of this compound
This procedure involves the reduction of the aldehyde intermediate.
-
Reaction Setup: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, and cooled in an ice bath.
-
Reduction: Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the stirred solution.
-
Reaction Conditions: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, with continued stirring for an additional 2-3 hours. Reaction progress is monitored by TLC.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | - A singlet for the thiazole proton (C5-H). - A doublet for the methylene protons (-CH₂OH). - A triplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. - Multiplets in the aromatic region corresponding to the 4-fluorophenyl group. |
| ¹³C NMR | - A peak for the methylene carbon (-CH₂OH). - Peaks corresponding to the thiazole ring carbons. - Peaks corresponding to the carbons of the 4-fluorophenyl group, with splitting due to the fluorine atom. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. - C-H stretching vibrations for the aromatic and thiazole rings. - C=N and C=C stretching vibrations characteristic of the thiazole ring. - A strong C-F stretching band. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole and fluorophenyl moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. The broader class of 2-arylthiazoles has been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.
Caption: Logical relationship for potential future investigation of biological activity.
Conclusion
This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties are scarce, its synthesis can be reliably achieved through established methods such as the Hantzsch thiazole synthesis followed by aldehyde reduction. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further experimental characterization to fully unlock its potential.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of the novel compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This document outlines a systematic approach, integrating synthetic chemistry with advanced spectroscopic techniques to unequivocally determine its molecular architecture.
Introduction
This compound is a substituted thiazole derivative of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous FDA-approved drugs. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the foundational step in understanding its bioactivity and potential as a therapeutic agent. This guide details the logical workflow, from synthesis to spectroscopic analysis, required for the unambiguous structural determination of this compound.
Proposed Synthesis Pathway
A plausible synthetic route for this compound commences with the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole core. The synthesis is followed by the reduction of an intermediate ester to the target primary alcohol.
Caption: Proposed synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| CAS Number | 885280-13-7 |
| Molecular Formula | C₁₀H₈FNOS |
| Molecular Weight | 209.24 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, based on analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet of Doublets | 2H | H-2', H-6' (ortho to F) |
| ~7.15 | Triplet | 2H | H-3', H-5' (meta to F) |
| ~7.10 | Singlet | 1H | H-5 (thiazole) |
| ~4.80 | Doublet | 2H | -CH₂OH |
| ~2.50 | Triplet (broad) | 1H | -CH₂OH |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C-2 (thiazole) |
| ~163.0 (d, J ≈ 250 Hz) | C-4' (para to thiazole, C-F) |
| ~155.0 | C-4 (thiazole) |
| ~130.0 (d, J ≈ 9 Hz) | C-2', C-6' (ortho to F) |
| ~129.5 (d, J ≈ 3 Hz) | C-1' (ipso to thiazole) |
| ~116.0 (d, J ≈ 22 Hz) | C-3', C-5' (meta to F) |
| ~115.0 | C-5 (thiazole) |
| ~60.0 | -CH₂OH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1510 | Strong | C=N stretch (thiazole) |
| ~1230 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 209 | High | [M]⁺ (Molecular Ion) |
| 180 | Medium | [M - CHO]⁺ |
| 136 | High | [4-Fluorophenyl-C≡S]⁺ |
| 123 | Medium | [4-Fluorobenzonitrile]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate In a round-bottom flask, 4-fluorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound The purified ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the sequential slow addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
5.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is obtained using a KBr pellet method. A small amount of the solid sample (~1-2 mg) is ground with anhydrous KBr (~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.
5.2.3. Mass Spectrometry (MS) Mass spectral data is acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound is depicted in the following diagram.
Caption: Logical workflow for structure elucidation.
Conclusion
This technical guide has outlined a comprehensive strategy for the synthesis and definitive structure elucidation of this compound. By following the detailed synthetic and spectroscopic protocols, researchers can confidently verify the molecular structure of this and similar novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications. The provided predicted data serves as a benchmark for the experimental results.
(2-(4-Fluorophenyl)thiazol-4-yl)methanol molecular weight and formula
This document provides the fundamental molecular data for the compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a substance of interest in chemical and pharmaceutical research. The following information is based on established chemical databases and isomeric data.
Molecular Formula and Weight
The elemental composition and molecular mass are critical identifiers for any chemical compound. For this compound, these properties are consistent with its isomeric form, (4-(4-Fluorophenyl)thiazol-2-yl)methanol.
| Property | Value |
| Molecular Formula | C₁₀H₈FNOS |
| Molecular Weight | 209.24 g/mol |
Note: The data presented is supported by information available for its isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol[1]. The structural rearrangement of substituents on the thiazole ring does not alter the overall atomic count, hence the molecular formula and weight remain the same.
As this request is for specific factual data regarding a chemical's properties, the creation of an in-depth technical guide, experimental protocols, or signaling pathway diagrams is not applicable. Such materials would be relevant for studies involving the compound's biological activity or synthesis, which is beyond the scope of determining its molecular weight and formula.
References
(2-(4-Fluorophenyl)thiazol-4-yl)methanol discovery and history
An In-depth Technical Guide on the Putative Compound: (2-(4-Fluorophenyl)thiazol-4-yl)methanol
A Note to the Reader
This document provides a comprehensive technical overview of the putative compound this compound. As of the latest literature review, a specific documented discovery and detailed historical account for this exact molecule have not been identified. The information presented herein is based on established principles of organic synthesis and data extrapolated from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of novel thiazole-containing compounds.
Introduction
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide focuses on the synthesis and potential characteristics of this compound, a compound of interest for further investigation in drug discovery programs.
Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of a carbonyl group.
Step 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
The initial and key intermediate is the corresponding aldehyde, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. This compound serves as a versatile building block for various derivatives.
Caption: Synthetic route to the key aldehyde intermediate.
Step 2: Reduction to this compound
The final step involves the reduction of the aldehyde functional group to a primary alcohol. This can be achieved using standard reducing agents.
Caption: Reduction of the aldehyde to the target alcohol.
Detailed Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Materials:
-
4-Fluorothiobenzamide
-
3-Bromopyruvaldehyde
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 4-fluorothiobenzamide (1.0 eq) in ethanol.
-
Add 3-bromopyruvaldehyde (1.1 eq) to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.
Synthesis of this compound
Materials:
-
2-(4-Fluorophenyl)thiazole-4-carbaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve 2-(4-fluorophenyl)thiazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its completion by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Putative Compound Data
The following table summarizes the expected, though not experimentally confirmed, data for this compound. These values are estimations based on the chemical structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈FNOS |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-7.8 (m, 2H), 7.2-7.1 (m, 3H), 4.8 (d, 2H), 2.5 (t, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168, 164 (d, J=250 Hz), 152, 132, 128 (d, J=8 Hz), 118, 116 (d, J=22 Hz), 60 |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, thiazole derivatives are known to interact with a variety of biological targets. Based on the structural motifs, this compound could be investigated for activities in areas such as:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
-
Anticancer: Targeting protein kinases or other enzymes involved in cell proliferation.
-
Antimicrobial: Interference with bacterial or fungal metabolic pathways.
The logical workflow for investigating the biological activity of this novel compound is outlined below.
Caption: Workflow for biological evaluation of the title compound.
Conclusion
This compound represents an accessible synthetic target with potential for biological activity. The synthetic route is straightforward, relying on well-established chemical transformations. While its specific properties and biological functions remain to be experimentally determined, its structural features make it a compound of interest for further research and development in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis and subsequent investigation.
An In-depth Technical Guide to (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, including its nomenclature, and that of its isomers. Due to a lack of specific experimental data for the requested compound in publicly available literature, this document also furnishes a general, adaptable synthesis protocol for this class of molecules, alongside a representative experimental workflow diagram.
Chemical Identity: IUPAC Name and Synonyms
A precise IUPAC name for This compound has not been definitively established in the searched literature. However, based on systematic nomenclature rules, the name is structurally descriptive.
For structurally related isomers, the following nomenclature is established:
| Isomer | IUPAC Name | Synonyms |
| (4-(4-Fluorophenyl)thiazol-2-yl)methanol | (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Not available in searched results. |
| (2-(3-Fluorophenyl)thiazol-4-yl)methanol | 2-(3-Fluorophenyl)-4-thiazolemethanol | [2-(3-Fluoro-Phenyl)-Thiazol-4-Yl]-Methanol, [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol, 4-Thiazolemethanol, 2-(3-fluorophenyl)-[1] |
Quantitative Data
Specific quantitative data for this compound, such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry), are not available in the reviewed literature. Such data is highly dependent on the specific molecular structure and cannot be reliably extrapolated from isomers. For the related isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol , it is noted to be a solid.
Experimental Protocols: General Synthesis
A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis . This method can be adapted to produce this compound. The general protocol involves the reaction of a thioamide with an α-haloketone.
General Protocol for the Synthesis of this compound via Hantzsch Thiazole Synthesis:
Step 1: Synthesis of 4-fluorobenzothioamide.
-
Reagents: 4-fluorobenzamide, Lawesson's reagent (or Phosphorus Pentasulfide).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.
-
Procedure: 4-fluorobenzamide is reacted with Lawesson's reagent in a suitable anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is typically heated to reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound.
-
Reagents: 4-fluorobenzothioamide (from Step 1), 1,3-dichloroacetone.
-
Solvent: Ethanol or a similar polar protic solvent.
-
Procedure: 4-fluorobenzothioamide is dissolved in the solvent, followed by the addition of 1,3-dichloroacetone. The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. The resulting intermediate, 4-(chloromethyl)-2-(4-fluorophenyl)thiazole, is then hydrolyzed to the final product, this compound, typically by reaction with a suitable base in an aqueous medium. The final product is then isolated and purified.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the general Hantzsch thiazole synthesis.
Caption: General workflow for the Hantzsch synthesis of this compound.
This guide provides the most current and relevant information based on the available scientific literature. Researchers are advised to conduct their own experimental verification and safety assessments.
References
An In-depth Technical Guide on (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The incorporation of a fluorophenyl group into the thiazole ring has been a particularly fruitful strategy in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its closely related derivatives. While specific data for this compound is limited in publicly available literature, this document aggregates and analyzes data from structurally analogous compounds to provide a thorough understanding of this chemical class. We will delve into detailed experimental protocols for synthesis and biological evaluation, present quantitative data in structured tables, and visualize key pathways and workflows to facilitate further research and development in this promising area.
Synthesis
The synthesis of the this compound core structure is predominantly achieved through the well-established Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible route would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with a suitable thioamide to form a thiazole-4-carboxylic acid ester, which is subsequently reduced to the corresponding methanol derivative.
A proposed synthetic workflow is illustrated below:
General Experimental Protocol for Hantzsch Thiazole Synthesis
A general procedure for synthesizing 2-(4-fluorophenyl)thiazole derivatives involves the condensation of 2-bromo-4'-fluoroacetophenone with a substituted thiosemicarbazone in ethanol under reflux.[1]
-
An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is dissolved in ethanol.
-
The mixture is refluxed for 4-5 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Proposed Experimental Protocol for Reduction to this compound
The reduction of the corresponding ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to the target alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]
-
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.
-
The reaction is quenched by the careful addition of water, followed by a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product is purified by column chromatography.
Biological Activities
Derivatives of the 2-(4-fluorophenyl)thiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The quantitative data for these activities are summarized in the tables below. It is important to note that this data is for structurally related compounds and not for this compound itself.
Anticancer Activity
The cytotoxic effects of various 2-(4-fluorophenyl)thiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3f | MCF-7 (Breast) | 1.0 ± 0.1 | [5] |
| 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | [5] |
| 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 | [5] |
| 3f | HCT-116 (Colorectal) | 1.6 ± 0.1 | [5] |
| 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | [5] |
| 3w | HCT-116 (Colorectal) | 1.5 ± 0.8 | [5] |
| 20a | HCT116 (Colorectal) | 0.462 | [6] |
Enzyme Inhibition
Several 2-(4-fluorophenyl)thiazole derivatives have been identified as potent inhibitors of various enzymes, including α-amylase and cyclin-dependent kinases (CDKs).
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 3h | α-Amylase | 5.14 ± 0.03 | [7] |
| 3n | α-Amylase | 5.77 ± 0.05 | [7] |
| 20a | CDK2 | 0.004 | [6] |
| 20a | CDK9 | 0.009 | [6] |
| 11 | CDK2 | 4.09 | [6] |
| 11 | CDK9 | 26.07 | [6] |
| Standard for α-Amylase inhibition (Acarbose): IC₅₀ = 5.55 ± 0.06 µM[7] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[7][11][12][13][14][15]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a starch solution (substrate), and an α-amylase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the enzymatic reaction by adding a dinitrosalicylic acid (DNSA) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).
Potential Mechanisms of Action
While the specific signaling pathways affected by this compound have not been elucidated, the biological activities of its derivatives suggest potential mechanisms of action, particularly in the context of cancer. These include the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinases.
Hypothetical Apoptosis Induction Pathway
Thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][16][17][18][19] A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
- 11. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 12. In vitro α-amylase inhibitory assay [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 19. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties and Preclinical Evaluation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted theoretical properties and a proposed preclinical evaluation workflow for the novel compound, (2-(4-Fluorophenyl)thiazol-4-yl)methanol. Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines a systematic approach to characterizing this specific derivative, beginning with computational predictions of its physicochemical and drug-like properties, followed by detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation, with a focus on its potential as an anticancer agent targeting tubulin polymerization.[6]
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][5] Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a 4-fluorophenyl group at the 2-position and a methanol group at the 4-position of the thiazole ring in this compound suggests the potential for specific binding interactions and favorable pharmacokinetic properties. This guide serves as a roadmap for the initial stages of drug discovery and development for this compound.
Predicted Theoretical Properties
A thorough in silico analysis is the first step in characterizing a novel compound, providing insights into its potential as a drug candidate and guiding further experimental work.[7][8][9]
Physicochemical Properties and Drug-Likeness
Computational models are employed to predict the physicochemical properties of this compound. These predictions are crucial for assessing its "drug-likeness" and potential for oral bioavailability, often evaluated against criteria such as Lipinski's Rule of Five.[9]
| Property | Predicted Value | Method |
| Molecular Weight | 209.24 g/mol | N/A |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | ALOGPS, XLOGP3 |
| Topological Polar Surface Area (TPSA) | 58.4 Ų | Ertl et al. |
| Number of Hydrogen Bond Donors | 1 | N/A |
| Number of Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 2 | N/A |
| Lipinski's Rule of Five Violations | 0 | N/A |
Quantum Chemical Properties (DFT Predictions)
Density Functional Theory (DFT) calculations are proposed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.[10][11] These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.
| Property | Predicted Value/Descriptor | Computational Method |
| HOMO Energy | TBD | B3LYP/6-311++G(d,p) |
| LUMO Energy | TBD | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | TBD | B3LYP/6-311++G(d,p) |
| Dipole Moment | TBD | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | Map to be generated | B3LYP/6-311++G(d,p) |
| Vibrational Frequencies (IR Spectrum) | Frequencies to be calculated | B3LYP/6-311++G(d,p) |
Proposed Experimental Protocols
The following protocols outline the synthesis, characterization, and in vitro evaluation of this compound.
Synthesis and Characterization
A common method for synthesizing 2-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.
Protocol:
-
Reaction Setup: A mixture of 4-fluorobenzaldehyde, thiourea, and an α-haloketone (e.g., 3-bromo-1-hydroxypropan-2-one) is refluxed in ethanol.
-
Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.[12]
Tubulin Polymerization Assay
Given that many thiazole derivatives exhibit anticancer activity through inhibition of tubulin polymerization, this assay is crucial for mechanistic studies.[6][13]
Protocol:
-
Assay Setup: Purified tubulin is mixed with a fluorescence-based reporter in a 96-well plate.[14][15]
-
Initiation of Polymerization: The polymerization is initiated by the addition of GTP and incubation at 37°C.[15]
-
Treatment: The compound this compound is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.[14]
-
Fluorescence Monitoring: The fluorescence is monitored over time using a microplate reader. Inhibition or enhancement of polymerization is determined by changes in the fluorescence signal.[13][15]
Predicted Biological Activity and Signaling Pathway
Based on the activity of structurally similar compounds, this compound is predicted to have anticancer activity via the inhibition of tubulin polymerization.[6] This would lead to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][16]
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the preclinical evaluation of the compound.
Predicted Signaling Pathway: Mitotic Spindle Checkpoint
Caption: Predicted mechanism of action via tubulin polymerization inhibition.
Conclusion
The in silico predictions for this compound suggest it is a promising drug-like molecule with the potential for anticancer activity. The proposed experimental workflow provides a clear path for its synthesis, characterization, and initial biological evaluation. Further studies, guided by the outcomes of these initial experiments, will be necessary to fully elucidate its therapeutic potential and mechanism of action. This technical guide serves as a foundational document for researchers and drug development professionals interested in advancing this and similar thiazole derivatives towards clinical application.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
(2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Hypothesized Mechanism of Action as a Tubulin Polymerization Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a synthetic small molecule belonging to the diverse and pharmacologically significant class of thiazole derivatives. While direct experimental evidence for its specific mechanism of action is not yet available in the public domain, the structural motifs present in this compound—namely the 2-(4-fluorophenyl)thiazole core—are features of numerous molecules known to exhibit potent biological activity. This technical guide synthesizes evidence from structurally related compounds to propose a primary hypothesized mechanism of action for this compound as an inhibitor of tubulin polymerization, a validated target for anticancer therapies. Secondary potential mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, are also discussed. This document provides a comprehensive overview of the supporting data, detailed hypothetical experimental protocols for validation, and visualizations of the implicated signaling pathways to guide future research and drug development efforts.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which is a cornerstone in medicinal chemistry.[1][2] This structural unit is present in a variety of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4] Thiazole-containing drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscore the therapeutic versatility of this chemical class.[1][2]
The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to engage in specific hydrogen bonding, hydrophobic, and π-stacking interactions within the active sites of protein targets.[5] The 2-arylthiazole scaffold, in particular, is a common feature in compounds designed to inhibit key enzymes involved in disease pathogenesis.
Given the absence of direct studies on this compound, this guide will construct a mechanism of action hypothesis based on the well-documented activities of structurally analogous compounds. The primary hypothesis is that this compound functions as an inhibitor of tubulin polymerization, a mechanism shared by numerous 2,4-disubstituted thiazole derivatives with demonstrated anticancer properties.[2][6][7]
Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[7]
We hypothesize that this compound binds to β-tubulin at or near the colchicine-binding site, thereby inhibiting tubulin polymerization. This action would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in proliferating cancer cells.
Supporting Evidence from Structural Analogs
Numerous studies have reported that thiazole derivatives, particularly those with a 2-aryl substitution, act as potent inhibitors of tubulin polymerization.[2][4][6][7][8] The 4-fluorophenyl group is a common substituent in these analogs, often contributing to enhanced binding affinity. The methanol group at the C4 position of the thiazole ring, while less explored than amide or chalcone moieties, could potentially form crucial hydrogen bonds with amino acid residues in the colchicine-binding pocket, such as ThrB353.[2]
Signaling Pathway
The proposed mechanism of action directly impacts the cell cycle regulation pathway, leading to apoptosis.
Figure 1: Hypothesized signaling pathway for tubulin polymerization inhibition.
Secondary Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition
An alternative or potentially concurrent mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
Supporting Evidence from Structural Analogs
Several classes of thiazole derivatives have been synthesized and evaluated as selective or non-selective COX inhibitors.[1][3][10][11] The anti-inflammatory effects of these compounds are well-documented both in vitro and in vivo.[1][9] Molecular docking studies have further supported the potential for thiazole compounds to bind within the catalytic site of COX enzymes.[1]
Signaling Pathway
Inhibition of COX enzymes disrupts the arachidonic acid cascade, reducing the production of prostaglandins.
References
- 1. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorophenyl Group in Thiazole Compounds: A Technical Guide to Its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of clinically approved drugs such as the antibiotic penicillin and the antiretroviral ritonavir.[1][2] Its versatile structure allows for diverse chemical modifications to modulate biological activity. In recent years, the incorporation of fluorine atoms into drug candidates has become a prevalent strategy in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
This technical guide provides an in-depth exploration of the biological significance of the fluorophenyl group when appended to a thiazole core. We will examine its impact across various therapeutic areas, including oncology, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
Fluorophenyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The fluorophenyl moiety often plays a crucial role in the molecule's ability to interact with specific biological targets implicated in cancer progression.
One key mechanism of action is the inhibition of enzymes like aromatase, which is critical in estrogen biosynthesis.[7] By blocking this enzyme, these compounds can be effective against hormone-dependent cancers, such as certain types of breast cancer.[7] Another area of investigation is the inhibition of fascin, an actin-bundling protein associated with cancer cell migration and metastasis.[8]
Data Presentation: Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzylideneiminophenylthiazole analogues | Various human cancer cell lines | Data not specified | [5] |
| 1,3,4-Thiadiazole derivatives (A2) | MCF-7 (estrogen-dependent breast cancer) | 52.35 | [7] |
| 1,3,4-Thiadiazole derivatives (A3) | MCF-7 (estrogen-dependent breast cancer) | 54.81 | [7] |
| 1,3,4-Thiadiazole derivatives (B1) | MCF-7 (estrogen-dependent breast cancer) | 53.9 | [7] |
| 1,3,4-Thiadiazole derivatives (B3) | MCF-7 (estrogen-dependent breast cancer) | 54.1 | [7] |
| 1,3,4-Thiadiazole derivatives | MDA-MB-231 (estrogen-independent breast cancer) | > 100 | [7] |
| Thiazole-naphthalene derivative (5b) | MCF-7 (breast cancer) | 0.48 ± 0.03 | [9] |
| Thiazole-naphthalene derivative (5b) | A549 (lung adenocarcinoma) | 0.97 ± 0.13 | [9] |
| Coumarin-based thiazole (11d) | 4 tested cancer cell lines | GI50 = 30 nM | [10] |
| Coumarin-based thiazole (11f) | 4 tested cancer cell lines | GI50 = 27 nM | [10] |
Mandatory Visualization: Estrogen Biosynthesis Pathway Inhibition
Caption: Inhibition of estrogen synthesis by a fluorophenyl-thiazole compound.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl-thiazole test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the p38α mitogen-activated protein kinase (MAPK) pathway, play a crucial role in regulating the production of pro-inflammatory mediators.[11] Fluorophenyl-thiazole derivatives have emerged as potent inhibitors of these pathways, demonstrating significant anti-inflammatory effects.[11]
These compounds have been shown to inhibit p38α kinase and subsequently reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key mediators of inflammation.[11]
Data Presentation: Anti-inflammatory Activity of Fluorophenyl Pyrimidinylimidazo[2,1-b]thiazole Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| 24g | p38α Inhibition | 0.68 | [11] |
| 21d | Nitric Oxide Release Inhibition | 1.21 | [11] |
| 24i | PGE2 Production Inhibition | 0.87 | [11] |
| 24g | PGE2 Production Inhibition | 0.89 | [11] |
Mandatory Visualization: p38α MAPK Signaling Pathway
Caption: The p38α MAPK signaling pathway and its inhibition.
Enzyme Inhibition: α-Amylase and Antiglycation Potential
Beyond cancer and inflammation, fluorophenyl-thiazole derivatives show promise in managing metabolic disorders like diabetes.[3][12] A key strategy in diabetes management is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. By inhibiting this enzyme, the rate of glucose release from starch is slowed, leading to better glycemic control. Additionally, these compounds have demonstrated antiglycation activity, which is the process of inhibiting the formation of advanced glycation end products (AGEs), implicated in diabetic complications.[3]
The structure-activity relationship (SAR) studies reveal that the presence and position of the fluorophenyl group, along with other substituents, significantly influence the inhibitory potential.[3][12]
Data Presentation: α-Amylase and Antiglycation Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
| Compound | α-Amylase IC50 (µM) | Antiglycation IC50 (mg/mL) | Reference |
| 3h | 5.14 ± 0.03 | - | [3][12] |
| 3n | 5.77 ± 0.05 | - | [3] |
| 3f | 5.88 ± 0.16 | - | [3] |
| 3b | 6.87 ± 0.01 | - | [3] |
| 3d | - | 0.394 ± 0.003 | [3][12] |
| 3i | - | 0.393 ± 0.002 | [3] |
| 3k | - | 0.396 ± 0.002 | [3] |
| Acarbose (Standard) | 5.55 ± 0.06 | - | [3][12] |
| Aminoguanidine (Standard) | - | 0.403 ± 0.001 | [3][12] |
Experimental Protocols: α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the α-amylase enzyme.
-
Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and the test compounds at various concentrations.
-
Incubation: Pre-incubate the enzyme solution with the test compound solution for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The DNS reacts with reducing sugars produced by amylase activity.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution using a spectrophotometer (typically at 540 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control (without inhibitor). The IC50 value is then determined.
Antioxidant Activity
Some fluorophenyl-thiazole derivatives have been identified as potent antioxidant agents.[5][13] They can scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][13]
Data Presentation: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 5a | 1.92 | 0.96 | [5][13] |
| 5c | 0.85 | 0.12 | [5][13] |
| 5e | 1.20 | 0.45 | [5][13] |
| 5g | 0.17 | 0.08 | [5][13] |
Mandatory Visualization: Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
-
DPPH Assay [5]
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound), and the IC50 value is determined.
-
-
ABTS Assay [5]
-
The ABTS radical cation (ABTS•+) is pre-formed by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance (e.g., 0.70 ± 0.02 at 734 nm).
-
The test compound is added to the diluted ABTS•+ solution.
-
After a short incubation period, the absorbance is measured at 734 nm.
-
The scavenging activity is calculated, and the IC50 value is determined.
-
Synthesis of Fluorophenyl-Thiazole Derivatives
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3][12] This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.[3] For the synthesis of the fluorophenyl-thiazole derivatives discussed, this often involves reacting a substituted thiosemicarbazone with a fluorophenyl-containing α-bromoacetophenone.[3][12]
Mandatory Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Experimental Protocols: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol is adapted from the synthesis of fluorinated hydrazinylthiazole derivatives.[3][12]
-
Reactant Mixture: An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.
-
Solvent and Reflux: The mixture is dissolved in a suitable solvent, such as ethanol, and condensed under reflux for 4-5 hours.
-
Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to yield the desired fluorophenyl-thiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3]
Conclusion
The incorporation of a fluorophenyl group into the thiazole scaffold is a highly effective strategy for the development of novel therapeutic agents with a wide spectrum of biological activities. The fluorine atom's unique electronic properties enhance molecular interactions with biological targets, improve metabolic stability, and modulate physicochemical properties like lipophilicity, leading to enhanced efficacy. As demonstrated, fluorophenyl-thiazole derivatives are potent inhibitors of key enzymes and proteins involved in cancer, inflammation, and metabolic diseases. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design and synthesis of next-generation thiazole-based drugs with improved therapeutic profiles.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. From blockbuster anticancer drugs to potent antimicrobial and anti-inflammatory agents, thiazole derivatives continue to be a focal point of intensive research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of thiazole derivatives, offering valuable insights for professionals engaged in drug discovery and development.
The Synthetic Repertoire: Constructing the Thiazole Core
The construction of the thiazole ring can be achieved through several reliable synthetic methodologies, with the Hantzsch and Cook-Heilbron syntheses being the most prominent.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole ring.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring, making it a favored approach in medicinal chemistry.
Detailed Experimental Protocol for Hantzsch Synthesis of 2-amino-4-phenylthiazole:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[2]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.[2]
-
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.[2]
-
Drying and Characterization: Spread the collected solid on a tared watchglass and allow it to air dry. Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by determining its melting point and by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3] This method is particularly useful for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.
Reaction Mechanism Overview:
The reaction initiates with a nucleophilic attack of the nitrogen from the α-aminonitrile on the electrophilic carbon of the co-reactant (e.g., carbon disulfide).[3] This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, forming the five-membered ring.[3] Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[3]
Mechanisms of Action: Thiazole Derivatives as Therapeutic Agents
The therapeutic diversity of thiazole derivatives stems from their ability to interact with a wide range of biological targets. Below are detailed examinations of their mechanisms of action in key therapeutic areas.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Thiazole-containing compounds have emerged as highly effective anticancer agents, with several approved drugs and numerous candidates in clinical trials.[4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.
Dasatinib: A Multi-Kinase Inhibitor
Dasatinib is a potent oral tyrosine kinase inhibitor that exemplifies the success of the thiazole scaffold in oncology.[6] It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]
-
Primary Target: BCR-ABL Kinase: The hallmark of CML is the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, potently inhibiting its activity.[7] This dual binding capability allows it to overcome resistance to other kinase inhibitors like imatinib.[7]
-
Downstream Signaling Inhibition: By inhibiting BCR-ABL, Dasatinib blocks the downstream signaling pathways that promote uncontrolled cell growth and survival, ultimately leading to apoptosis of the malignant cells.[2]
-
Other Kinase Targets: Dasatinib also inhibits other kinases, including the SRC family kinases (SFK), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anticancer activity.[2][8]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of this pathway.[9][10]
-
Mechanism: These derivatives can act as dual inhibitors of PI3K and mTOR, two key kinases in the pathway.[10] By binding to the ATP-binding sites of these enzymes, they prevent the phosphorylation of downstream targets, including Akt and other effector proteins. This leads to the suppression of cell growth and the induction of apoptosis.[10]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Thiazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.Antimicrobial Activity: Disrupting Bacterial Processes
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][12] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms.
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of the bacterial cell wall, such as the MurB enzyme in E. coli.[13]
-
Disruption of Cell Membranes: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to easily permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]
-
Inhibition of Nucleic Acid and Protein Synthesis: Certain thiazole derivatives can interfere with the synthesis of DNA and proteins, essential processes for bacterial survival and replication.[11]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[14][15]
-
Inhibition of COX and LOX Enzymes: The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation.[14] Thiazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[16]
-
Inhibition of iNOS: Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key inflammatory mediator. Some thiazole derivatives can act as iNOS inhibitors, reducing the synthesis of NO and thus exerting anti-inflammatory effects.[17]
Antiviral Activity: Targeting Viral Enzymes
The thiazole scaffold is also present in important antiviral drugs, most notably the HIV protease inhibitor Ritonavir.
Ritonavir: An HIV Protease Inhibitor
Ritonavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
-
Mechanism of Action: Ritonavir is a peptidomimetic inhibitor that specifically targets the HIV protease enzyme.[18] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3][19]
-
Pharmacokinetic Enhancer: Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This property is utilized to "boost" the plasma concentrations of other protease inhibitors, allowing for lower and less frequent dosing.[3]
Quantitative Data Summary
The following tables summarize the biological activities of representative thiazole derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Dasatinib | CML cell lines | <0.001 | BCR-ABL, SRC kinase inhibitor | [7] |
| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin polymerization inhibitor | [20] |
| Compound 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 inhibitor | [21][22] |
| Compound 4c | HepG2 (Liver) | 7.26 | VEGFR-2 inhibitor | [21][22] |
| Compound 16a | MCF-7 (Breast) | 0.73 | COX-2, HER-2, EGFR inhibitor | [13] |
| Compound 18c | MCF-7 (Breast) | 6.25 | COX-2, HER-2, EGFR inhibitor | [13] |
| Compound 4m | Various | 1.69 - 2.2 | Cytotoxic | [23] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125 | [11] |
| Compound 12 | E. coli | 150 | [11] |
| Compound 12 | A. niger | 125 | [11] |
| Benzothiazole Derivative | E. coli | 12.5 - 200 | [24] |
| Thiazole Derivative | S. dysenteriae | 125 | [24] |
| Compound 9 | Fungi | 60 - 230 | [25] |
Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound | Assay | IC₅₀ (µM) | Target | Reference |
| Compound 3a | 5-LOX inhibition | 0.127 | 5-LOX | [16] |
| Compound 14 | COX-1 inhibition | 15 - 26 | COX-1 | [26] |
| Compound 4d | BSA denaturation | 21.9 (µg/mL) | Protein denaturation | [27] |
| Compound 13b | NO production | - | iNOS | [28] |
Experimental Workflows
The development of novel thiazole derivatives follows a structured workflow from synthesis to biological evaluation.
Below is a generalized experimental workflow for the synthesis and evaluation of thiazole derivatives.
// Nodes Synthesis [label="Synthesis of Thiazole Derivatives\n(e.g., Hantzsch Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Crystallization, Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Screening [label="Biological Screening", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory Assays\n(COX/LOX Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50/MIC Calculation, SAR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Anticancer; Biological_Screening -> Antimicrobial; Biological_Screening -> Anti_inflammatory; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Anti_inflammatory -> Data_Analysis; Data_Analysis -> Lead_Optimization; }
Caption: A generalized workflow for the development of thiazole derivatives.Conclusion
The thiazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring importance in medicinal chemistry. A thorough understanding of the synthesis, mechanisms of action, and structure-activity relationships of thiazole-containing compounds is paramount for the rational design of the next generation of drugs. This guide has provided a detailed overview of these key aspects, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery. The continued exploration of the chemical space around the thiazole core promises to yield even more innovative and effective medicines in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 20. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a foundational experimental protocol for its synthesis.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated 7.90-7.80 | Doublet of Doublets | 2H | Ar-H (ortho to F) |
| Anticipated 7.20-7.10 | Triplet | 2H | Ar-H (meta to F) |
| Anticipated 7.30 | Singlet | 1H | Thiazole-H (C5) |
| Anticipated 4.80 | Singlet | 2H | -CH₂OH |
| Anticipated 3.50 | Singlet (broad) | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Anticipated 168.0 | Thiazole-C2 |
| Anticipated 163.0 (d, J ≈ 250 Hz) | Ar-C (C-F) |
| Anticipated 155.0 | Thiazole-C4 |
| Anticipated 130.0 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |
| Anticipated 129.0 (d, J ≈ 3 Hz) | Ar-C (ipso) |
| Anticipated 116.0 (d, J ≈ 22 Hz) | Ar-CH (meta to F) |
| Anticipated 115.0 | Thiazole-C5 |
| Anticipated 60.0 | -CH₂OH |
Note: The anticipated chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental values may vary slightly based on solvent and other acquisition parameters.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Anticipated 3400-3200 | Broad | O-H stretch (alcohol) |
| Anticipated 3100-3000 | Medium | C-H stretch (aromatic) |
| Anticipated 2950-2850 | Medium | C-H stretch (aliphatic) |
| Anticipated 1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic and thiazole rings) |
| Anticipated 1220-1230 | Strong | C-F stretch |
| Anticipated 1050-1150 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| Anticipated 209 | [M]⁺ (Molecular Ion) |
| Anticipated 178 | [M - CH₂OH]⁺ |
| Anticipated 135 | [4-Fluorophenyl-C≡S]⁺ |
| Anticipated 123 | [4-Fluorobenzonitrile]⁺ |
| Anticipated 95 | [C₆H₄F]⁺ |
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
General Procedure:
-
Thioamide Formation: 4-Fluorobenzaldehyde is reacted with a suitable sulfur source, such as Lawesson's reagent, to yield 4-fluorothiobenzamide.
-
Hantzsch Condensation: The resulting 4-fluorothiobenzamide is then reacted with a 3-halo-2-oxopropanal derivative (e.g., 1,3-dichloroacetone) in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux.
-
Reduction: The intermediate ester or ketone formed at the 4-position of the thiazole ring is subsequently reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography on silica gel to afford pure this compound.
Visualization of Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by the reduction of an intermediate ester to the desired primary alcohol. This protocol offers a reliable and efficient method for obtaining the target compound in good yield and purity.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules. The 2-arylthiazole motif, in particular, is found in a variety of therapeutic agents. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization at the 4-position. The presented protocol is based on established chemical transformations, ensuring reproducibility and scalability.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Data Presentation
Table 1: Summary of Starting Materials and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Fluorobenzothioamide | C₇H₆FNS | 155.19 | Starting Material |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Starting Material |
| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | C₁₂H₁₀FNO₂S | 267.28 | Intermediate |
| Lithium aluminum hydride (LiAlH₄) | AlH₄Li | 37.95 | Reducing Agent |
| This compound | C₁₀H₈FNOS | 209.24 | Final Product |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Solvent | Temperature | Time | Typical Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | Ethanol | Reflux | 4-6 h | 75-85 |
| 2 | Ester Reduction | THF | 0 °C to rt | 2-4 h | 80-90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Materials:
-
4-Fluorobenzothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add 4-fluorobenzothioamide (1.0 eq).
-
Add absolute ethanol to dissolve the thioamide.
-
To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask
-
Dropping funnel
-
Stirring bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add lithium aluminum hydride (1.5 eq) to the cooled THF with stirring.
-
Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF in a separate flask.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Alternatively, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the grey precipitate turns into a white, filterable solid.
-
Filter the resulting mixture through a pad of Celite or filter paper and wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of 2-aryl thiazolines, a class of nitrogen-containing heterocycles prevalent in bioactive natural products and pharmaceuticals. This approach offers a green and efficient alternative to traditional chemical syntheses, which often require harsh conditions and can lead to side reactions and racemization.[1] The core of this methodology is the use of vanillyl alcohol oxidases (VAOs) in a one-pot reaction to construct the 2-aryl thiazoline scaffold from readily available starting materials.
Introduction
The synthesis of 2-aryl thiazolines is of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. Traditional synthetic routes can be challenging, often involving multi-step processes and the use of hazardous reagents.[2] The chemoenzymatic method detailed here leverages the catalytic activity of vanillyl alcohol oxidases (VAOs) to facilitate the condensation of 4-hydroxybenzaldehydes with aminothiols, providing a streamlined and environmentally benign pathway to these valuable molecules.[1][3] This one-pot synthesis is characterized by its mild reaction conditions and broad substrate scope with respect to the aldehyde component.[3] Furthermore, protein engineering can be employed to expand the substrate scope for aminothiols, enabling access to a wider variety of thiazoline derivatives.[1][3] The functional groups present in the enzymatically synthesized products also allow for subsequent chemical modifications, expanding the accessible chemical space for drug discovery programs.[1]
Data Presentation
The following table summarizes the yields of 2-aryl thiazolines synthesized using the wild-type Aspergillus niger vanillyl alcohol oxidase (AmVAO) with various 4-hydroxybenzaldehyde derivatives and aminothiols.
| Entry | 4-Hydroxybenzaldehyde Derivative | Aminothiol | Product | Isolated Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(4-Hydroxyphenyl)-4,5-dihydrothiazole | 92 |
| 2 | 3-Methoxy-4-hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydrothiazole | 95 |
| 3 | 3,5-Dimethoxy-4-hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(4-Hydroxy-3,5-dimethoxyphenyl)-4,5-dihydrothiazole | 88 |
| 4 | 3-Bromo-4-hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(3-Bromo-4-hydroxyphenyl)-4,5-dihydrothiazole | 75 |
| 5 | 3-Chloro-4-hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(3-Chloro-4-hydroxyphenyl)-4,5-dihydrothiazole | 82 |
| 6 | 3-Iodo-4-hydroxybenzaldehyde | 2-Aminoethanethiol | 2-(4-Hydroxy-3-iodophenyl)-4,5-dihydrothiazole | 71 |
| 7 | 2-Hydroxy-5-formylbenzoic acid | 2-Aminoethanethiol | 5-(4,5-Dihydrothiazol-2-yl)-2-hydroxybenzoic acid | 85 |
| 8 | 4-Hydroxy-3-nitrobenzaldehyde | 2-Aminoethanethiol | 2-(4-Hydroxy-3-nitrophenyl)-4,5-dihydrothiazole | 63 |
| 9 | 4-Hydroxybenzaldehyde | D-Cysteamine | (R)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | 45 |
| 10 | 4-Hydroxybenzaldehyde | L-Cysteine | (S)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | Inaccessible with WT |
Data extracted from Zhang, H., et al. (2024). Angewandte Chemie International Edition, 63(30), e202405833.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines
This protocol describes the one-pot synthesis of 2-aryl thiazolines using wild-type AmVAO.
Materials:
-
4-Hydroxybenzaldehyde derivative (e.g., 4-hydroxybenzaldehyde)
-
Aminothiol (e.g., 2-aminoethanethiol hydrochloride)
-
Purified AmVAO enzyme solution (0.3 mg/mL)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Incubator or temperature-controlled shaker (30 °C)
Procedure:
-
To a reaction vessel, add the 4-hydroxybenzaldehyde derivative to a final concentration of 10 mM.
-
Add the aminothiol to a final concentration of 50 mM.
-
Add Tris-HCl buffer (50 mM, pH 9.0) to the desired final volume (e.g., 10 mL).
-
Add DMSO to a final concentration of 10% (v/v) to aid in substrate solubility.
-
Initiate the reaction by adding the purified AmVAO enzyme solution to a final concentration of 0.3 mg/mL.
-
Seal the reaction vessel and place it on a magnetic stirrer in an incubator at 30 °C.
-
Allow the reaction to proceed for 20 hours with gentle stirring.
-
Monitor the reaction progress by an appropriate analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Gram-Scale Synthesis of 2-(4-Hydroxyphenyl)-4,5-dihydrothiazole
This protocol provides a scaled-up procedure for the synthesis of a specific 2-aryl thiazoline.
Materials:
-
4-Hydroxybenzaldehyde (0.43 g)
-
2-Aminoethanethiol hydrochloride (adjust to 50 mM final concentration)
-
Purified AmVAO enzyme solution (0.2 mg/mL)
-
Tris-HCl buffer (50 mM, pH 9.0, 350 mL)
-
Methanol (10% v/v)
-
Large reaction vessel (e.g., 1 L flask)
-
Orbital shaker (120 rpm)
-
Temperature-controlled environment (30 °C)
Procedure:
-
In a 1 L flask, dissolve 0.43 g of 4-hydroxybenzaldehyde (10 mM final concentration) in 350 mL of Tris-HCl buffer (50 mM, pH 9.0) containing 10% (v/v) methanol.
-
Add the corresponding amount of 2-aminoethanethiol hydrochloride to achieve a final concentration of 50 mM.
-
Add the purified AmVAO enzyme solution to a final concentration of 0.2 mg/mL.
-
Seal the flask and place it in an orbital shaker at 30 °C and 120 rpm.
-
Incubate the reaction for 24 hours.
-
After 24 hours, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-hydroxyphenyl)-4,5-dihydrothiazole.
Visualizations
Caption: Chemoenzymatic synthesis of 2-aryl thiazolines.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for Biological Screening of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of the novel compound, (2--(4--Fluorophenyl)thiazol--4--yl)methanol. Given that thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, the following protocols are designed to assess the potential of this compound in these key therapeutic areas.[1][2][3] The assays described herein will evaluate its cytotoxic effects and its potential to modulate critical signaling pathways implicated in cancer and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5]
Data Presentation: Quantitative Analysis
The following tables present hypothetical quantitative data to illustrate the potential outcomes of the described assays. This data should be used as a template for presenting experimental results obtained for (2-(4-Fluorophenyl)thiazol-4-yl)methanol.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 3.1 | 15.4 |
| 1 | 85.6 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.7 ± 0.8 | ||
| HepG2 (Liver Cancer) | 0.1 | 99.1 ± 2.5 | 22.8 |
| 1 | 90.3 ± 3.9 | ||
| 10 | 68.7 ± 4.1 | ||
| 50 | 28.4 ± 2.2 | ||
| 100 | 10.1 ± 1.5 | ||
| A549 (Lung Cancer) | 0.1 | 97.5 ± 4.2 | 18.9 |
| 1 | 82.1 ± 5.1 | ||
| 10 | 48.9 ± 3.7 | ||
| 50 | 12.8 ± 2.4 | ||
| 100 | 4.2 ± 1.1 |
Table 2: Effect of this compound on MAPK Pathway Phosphorylation (Western Blot Analysis)
| Target Protein | Treatment | Compound Concentration (µM) | Relative Band Intensity (Fold Change vs. Stimulated Control) |
| p-ERK1/2 | Stimulated Control (e.g., EGF) | 0 | 1.00 |
| Compound + Stimulant | 1 | 0.78 | |
| Compound + Stimulant | 10 | 0.45 | |
| Compound + Stimulant | 50 | 0.12 | |
| p-p38 | Stimulated Control (e.g., Anisomycin) | 0 | 1.00 |
| Compound + Stimulant | 1 | 0.82 | |
| Compound + Stimulant | 10 | 0.51 | |
| Compound + Stimulant | 50 | 0.21 | |
| p-JNK | Stimulated Control (e.g., Anisomycin) | 0 | 1.00 |
| Compound + Stimulant | 1 | 0.95 | |
| Compound + Stimulant | 10 | 0.88 | |
| Compound + Stimulant | 50 | 0.75 |
Table 3: Effect of this compound on NF-κB Nuclear Translocation (High Content Screening)
| Treatment | Compound Concentration (µM) | % of Cells with Nuclear p65 (Mean ± SD) |
| Unstimulated Control | 0 | 8.2 ± 1.5 |
| Stimulated Control (e.g., TNF-α) | 0 | 85.4 ± 5.8 |
| Compound + Stimulant | 1 | 72.1 ± 4.9 |
| Compound + Stimulant | 10 | 45.8 ± 3.7 |
| Compound + Stimulant | 50 | 18.3 ± 2.1 |
Experimental Protocols
MTT Cell Viability and Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[6]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 590 nm using a plate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MAPK Pathway Modulation
This protocol details the investigation of the effect of this compound on the phosphorylation status of key MAPK proteins (ERK1/2, p38, JNK).[4]
Materials:
-
This compound
-
Appropriate cell line (e.g., HeLa, HEK293)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK1/2, p38, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of the compound for a specified time, followed by stimulation with a known MAPK activator (e.g., EGF, anisomycin) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Load samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
NF-κB (p65) Nuclear Translocation Assay
This protocol describes a high-content imaging assay to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.[10][11]
Materials:
-
This compound
-
HeLa or other suitable cell line
-
Black, clear-bottom 96-well plates
-
NF-κB activator (e.g., TNF-α, IL-1β)[10]
-
Formaldehyde solution
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[10]
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)[10]
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed approximately 5,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight.[10]
-
Compound Treatment: Pre-treat the cells with different concentrations of the compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 20 ng/mL) and incubate for the optimal translocation time (e.g., 30 minutes).[11]
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.[10]
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate with the primary anti-p65 antibody.
-
Wash the cells.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the intensity of p65 staining in the nucleus versus the cytoplasm. Calculate the percentage of cells showing significant nuclear translocation.
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow Diagrams
Caption: MTT Assay Experimental Workflow.
Caption: Western Blot Analysis Workflow.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the anticancer potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanol derivatives and related analogs. While specific data for the methanol derivatives are limited in publicly available literature, this document summarizes the activities of structurally similar fluorophenyl-thiazole compounds, offering insights into their potential therapeutic applications. The protocols detailed below are established methods for assessing cytotoxicity, apoptosis induction, and inhibition of key cancer-related signaling pathways.
Introduction
Thiazole derivatives, particularly those incorporating a fluorophenyl moiety, have emerged as a promising class of compounds in anticancer drug discovery. These scaffolds have been shown to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This document outlines key in vitro assays to characterize the biological activity of this compound derivatives and their analogs.
Data Presentation: In Vitro Cytotoxicity of Fluorophenyl-Thiazole Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various fluorophenyl-thiazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative benchmark for novel compounds within this chemical class.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzylideneiminophenylthiazole Analogues
| Compound | A549 (Lung) | HepG-2 (Liver) | MCF-7 (Breast) |
| 7b | >100 | 31.05 ± 1.07 | 15.62 ± 1.05 |
| 7f | >100 | 23.41 ± 1.03 | 21.25 ± 1.02 |
| 7g | 19.51 ± 1.03 | 41.25 ± 1.08 | 35.12 ± 1.04 |
| Doxorubicin | 0.42 ± 0.01 | 0.81 ± 0.02 | 0.65 ± 0.01 |
Data represents the activity of related benzylideneiminophenylthiazole structures.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Thiazole-Naphthalene Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 |
Data from a study on thiazole-naphthalene derivatives as tubulin polymerization inhibitors.
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones
| Compound | MCF-7 (Breast) | HepG2 (Liver) |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data from a study on newly synthesized thiazole derivatives.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a valid anticancer strategy.
Protocol: This assay is typically performed using a commercially available VEGFR-2 kinase assay kit (e.g., TR-FRET or luminescence-based). The general principle involves incubating recombinant human VEGFR-2 with a specific substrate, ATP, and the test compound. The inhibition of VEGFR-2 activity is measured by a decrease in the signal (fluorescence or luminescence) generated from the phosphorylation of the substrate. The IC₅₀ value for VEGFR-2 inhibition is then determined.
Tubulin Polymerization Inhibition Assay
Disruption of microtubule dynamics by inhibiting tubulin polymerization is a well-established mechanism for anticancer drugs.
Protocol: This assay is often conducted using a cell-free system with purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source, and a fluorescence reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rate in the presence of the test compound to a control. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: General experimental workflow for in vitro testing.
Proposed Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Proposed Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Disruption of microtubule dynamics by tubulin inhibition.ruption of microtubule dynamics by tubulin inhibition.
Application Notes and Protocols for (2-(4-Fluorophenyl)thiazol-4-yl)methanol in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the key intermediate, (2-(4-Fluorophenyl)thiazol-4-yl)methanol, in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous thiazole derivatives.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The incorporation of a 4-fluorophenyl group at the 2-position of the thiazole ring can enhance metabolic stability and binding affinity to target proteins. The 4-methanol group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug discovery.
Application Notes
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5]
Potential Therapeutic Applications:
-
Oncology: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms. These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][2] The this compound intermediate can be utilized to synthesize novel compounds for evaluation as anticancer agents.
-
Anti-inflammatory Diseases: Certain thiazole derivatives have shown promise as anti-inflammatory agents. For instance, the compound SK&F 86002, a 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole, was investigated as a dual inhibitor of arachidonic acid metabolism.[6] This suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions.
-
Infectious Diseases: The thiazole ring is a key component of some antimicrobial drugs. The development of new antimicrobial agents is crucial to combat drug-resistant pathogens, and this intermediate provides a scaffold for the synthesis of novel candidates.[5]
Structure-Activity Relationship (SAR) Considerations:
The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. The 4-methanol group of this compound can be modified to explore SAR. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or an amine, to probe the effect of different functional groups on biological activity.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent use in the synthesis of a drug-like molecule.
Protocol 1: Synthesis of this compound
This synthesis is proposed as a two-step process starting from the formation of a thiazole-4-carboxylate ester, followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
This step employs a Hantzsch-type thiazole synthesis.
-
Materials:
-
4-Fluorobenzothioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Triethylamine
-
-
Procedure:
-
To a solution of 4-fluorobenzothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate.
-
Step 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to this compound
This step involves the reduction of the ester to a primary alcohol. A combination of sodium borohydride and aluminum chloride is a safer alternative to lithium aluminum hydride for this transformation.[7]
-
Materials:
-
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, followed by the slow addition of aluminum chloride (2.0 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.
-
Adjust the pH to ~8 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 2: Representative Application in Drug Synthesis
This protocol illustrates the use of this compound as an intermediate to synthesize a more complex molecule, for example, by converting the alcohol to a leaving group and coupling it with a secondary amine.
Step 1: Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(chloromethyl)-2-(4-fluorophenyl)thiazole, which can be used in the next step without further purification.
-
Step 2: Coupling with a Secondary Amine
-
Materials:
-
4-(Chloromethyl)-2-(4-fluorophenyl)thiazole
-
A secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of the secondary amine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of 4-(chloromethyl)-2-(4-fluorophenyl)thiazole (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final coupled product.
-
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the synthesis of this compound and a derivative.
Table 1: Synthesis of this compound
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) | M.p. (°C) |
| 1 | Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | 4-Fluorobenzothioamide | Ethyl bromopyruvate, Triethylamine | 75-85 | >95% | 68-70 |
| 2 | This compound | Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | NaBH₄, AlCl₃ | 80-90 | >98% | 95-97 |
Table 2: Synthesis of a Representative Derivative
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) |
| 3 | 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole | This compound | SOCl₂ | ~95 (crude) | - |
| 4 | 1-((2-(4-Fluorophenyl)thiazol-4-yl)methyl)piperidine | 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole | Piperidine, K₂CO₃ | 70-80 | >97% |
Visualizations
Synthetic Workflow for this compound and a Derivative
Caption: Synthetic pathway for the intermediate and a potential drug candidate.
General Signaling Pathway Inhibited by Thiazole Derivatives
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition sites.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing (2-(4-Fluorophenyl)thiazol-4-yl)methanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of a novel thiazole derivative, (2-(4-Fluorophenyl)thiazol-4-yl)methanol, to assess its potential as a therapeutic agent.
The following protocols are based on established methodologies for evaluating the in vitro activity of novel thiazole-containing compounds.[1] Researchers should adapt these protocols based on the specific cell lines and experimental goals.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide a template for presenting key metrics.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
| HepG2 | Liver | Data to be determined |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | - | Data to be determined | Data to be determined |
| This compound | IC₅₀ | Data to be determined | Data to be determined |
| This compound | 2 x IC₅₀ | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | 1 | Data to be determined | Data to be determined |
Experimental Protocols
General Cell Culture and Compound Preparation
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible data.[3] All procedures should be performed in a certified biological safety cabinet.
1.1. Materials
-
Selected human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks and plates (96-well, 6-well)
-
Hemocytometer or automated cell counter
1.2. Cell Line Maintenance
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh complete medium.
-
Seed new flasks at the recommended split ratio for each cell line.
1.3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[1]
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, prepare fresh serial dilutions of the compound in complete growth medium to the desired final concentrations.[3]
-
The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
2.1. Materials
-
Cultured cancer cells
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2.2. Protocol
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (medium with DMSO).[1]
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[3][5]
3.1. Materials
-
Cultured cancer cells
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
3.2. Protocol
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.[1]
-
Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.[1]
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Potential Signaling Pathways
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways.[6] Based on existing literature for similar compounds, this compound may potentially inhibit pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Thiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of fluorinated thiazole derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. The incorporation of fluorine atoms into thiazole derivatives can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile, making them attractive candidates for anticancer drug development.[1] Fluorinated thiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4][5] This document summarizes the key findings and methodologies for researchers investigating the anticancer potential of this promising class of compounds.
Data Presentation: In Vitro Cytotoxicity of Fluorinated Thiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various fluorinated thiazole derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.
Table 1: Cytotoxicity of Novel Fluorinated Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7c | MDA-MB-231 (Breast) | 0.00297 | Cisplatin | 0.00433 |
| Thiazole derivative 13b | MDA-MB-231 (Breast) | 0.0134 | Cisplatin | 0.00433 |
| Thiazole derivative 7b | MDA-MB-231 (Breast) | 0.0149 | Cisplatin | 0.00433 |
| Compound 5d | HepG2 (Liver) | 8.80 | 5-Fluorouracil | Not specified |
| Compound 5d | MCF-7 (Breast) | 7.22 | 5-Fluorouracil | Not specified |
| Compound 5d | HCT-116 (Colon) | 9.35 | 5-Fluorouracil | Not specified |
| Compound 3b | HL-60(TB) (Leukemia) | Not specified (Potent) | Doxorubicin | Not specified |
| Compound 3e | HL-60(TB) (Leukemia) | Not specified (Potent) | Doxorubicin | Not specified |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of fluorinated thiazole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring their metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluorinated thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the fluorinated thiazole derivatives in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fluorinated thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the fluorinated thiazole derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Fluorinated thiazole derivatives
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][9][10]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action of fluorinated thiazole derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of anticancer activity.
Caption: Intrinsic apoptosis pathway induced by fluorinated thiazoles.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Evaluation of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, serves as a crucial scaffold in medicinal chemistry.[1] Thiazole derivatives are found in numerous clinically approved drugs and exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1] The growing challenge of antimicrobial resistance has spurred significant research into developing novel therapeutic agents, with thiazole-based compounds emerging as a promising class due to their diverse biological activities and potential for synthetic modification.[2][3] This document provides an overview of the antimicrobial evaluation of novel thiazole compounds, including summaries of their activity, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Application Notes
Putative Mechanisms of Antimicrobial Action
The antimicrobial activity of thiazole derivatives is attributed to several mechanisms of action, targeting essential bacterial and fungal cellular processes. Understanding these pathways is critical for the rational design of more potent and specific therapeutic agents. Key reported mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved by inhibiting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid synthesis—a precursor pathway for cell membrane components.[2][3]
-
Inhibition of DNA Replication: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication. Thiazole derivatives have been shown to act as inhibitors of these enzymes, preventing DNA supercoiling and uncoiling, which ultimately leads to cell death.[2][3]
-
Disruption of Cell Division: The FtsZ protein is a key component of the bacterial cytoskeleton and is fundamental to cell division. Certain thiazole-quinolinium derivatives have been found to disrupt the polymerization of FtsZ, thereby inhibiting bacterial cytokinesis and leading to filamentation and cell death.[3]
-
Inhibition of Fungal Ergosterol Synthesis: In fungi, some thiazole derivatives act by inhibiting the enzyme 14α-lanosterol demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Summary of Antimicrobial Activity
The antimicrobial efficacy of novel thiazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The tables below summarize representative data from various studies, showcasing the activity of different thiazole derivatives against a panel of pathogenic microbes.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference |
| Compound 16[1] | 2-phenylacetamido-thiazole | 6.25 | 1.56 | 3.12 | 6.25 | [1] |
| Compound 3[4] | Phenyl-thiazole | 0.47 mg/mL | - | 0.23 mg/mL | 0.94 mg/mL | [4] |
| Compound 17a[5] | Bithiazole | - | - | - | - | [5] |
| Compound 13[6] | Benzo[d]thiazole | 50 | - | 75 | - | [6] |
| Cmpd. 9d[7] | Benzylidene-hydrazinyl-thiazole | 15.0 (IZ) | - | - | 11.0 (IZ) | [7] |
*IZ = Inhibition Zone in mm. Data presented as MIC unless otherwise noted.
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | C. albicans | A. niger | T. viride | Reference |
| Compound 15[1] | Hydrazone-thiazole | > Fluconazole | - | - | [1] |
| Compound 9[4] | Heteroaryl-thiazole | 0.11 mg/mL | 0.23 mg/mL | 0.06 mg/mL | [4] |
| Compound 17a[5] | Bithiazole | 1.95 | 0.98 | - | [5] |
| Compound 12[6] | Phenyl-thiazole | - | 125 | - | [6] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and microbial strains.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible evaluation of antimicrobial properties. The following sections describe two standard methods for assessing the in vitro activity of novel thiazole compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the wells (typically ~5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include several controls in each plate:
-
Growth Control: Wells containing only growth medium and the microbial inoculum.
-
Sterility Control: Wells containing only uninoculated growth medium.
-
Reference Control: Wells containing a standard antimicrobial agent (e.g., ampicillin, fluconazole) to validate the assay.
-
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole compound at which no visible growth is observed.
Protocol 2: Antimicrobial Susceptibility Testing via Agar Disc Diffusion
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a filter disc impregnated with the test substance.[5][8]
Methodology:
-
Media Preparation: Prepare and pour sterile agar plates (e.g., Mueller-Hinton Agar) to a uniform thickness and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disc Preparation and Application:
-
Prepare a solution of the test thiazole compound at a known concentration.
-
Impregnate sterile blank filter paper discs (6 mm diameter) with a defined volume of the test solution and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.
-
Place a control disc containing the solvent alone and a disc with a standard antibiotic for comparison.
-
-
Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Phenylthiazole Derivatives as Antiviral Agents Against Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flaviviruses, a genus of positive-sense single-stranded RNA viruses, include a significant number of human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1] These viruses are primarily transmitted by mosquitoes and are responsible for a range of diseases from mild febrile illness to severe and life-threatening conditions like hemorrhagic fever and encephalitis.[1] With limited approved vaccines and no specific antiviral therapies for many flaviviruses, there is a critical need for the development of effective antiviral drugs.[1] Phenylthiazole derivatives have emerged as a promising class of small molecules with potent antiviral activity against various flaviviruses. These compounds have been shown to target different viral proteins essential for replication, including the envelope (E) protein, the NS2B-NS3 protease, the RNA-dependent RNA polymerase (RdRp), and the helicase. This document provides a detailed overview of the antiviral potential of phenylthiazole derivatives, including their mechanism of action, structure-activity relationships, and protocols for their evaluation.
Data Presentation: Antiviral Activity of Phenylthiazole Derivatives
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of various phenylthiazole derivatives against different flaviviruses.
Table 1: Antiviral Activity of Phenylthiazole Derivatives Targeting the Flavivirus E Protein
| Compound | Virus | EC50 (µM) | GI50 (µM) | Therapeutic Index (TI) | Reference |
| 2 | Yellow Fever Virus | - | - | High | [1] |
| 5k | Yellow Fever Virus | >50% inhibition at 50 µM | - | - | [1] |
| 5m | Yellow Fever Virus | Equivalent to compound 2 | - | Lower than compound 2 | [1] |
| 12 | Not Specified | - | - | 147 | [2] |
EC50: 50% effective concentration; GI50: 50% growth inhibition; TI: Therapeutic Index (GI50/EC50)
Table 2: Inhibitory Activity of Thiazole Derivatives Against Flavivirus NS2B-NS3 Protease
| Compound | Virus | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3d | Dengue Virus | 139.1 | - | [3] |
| 3f | Dengue Virus | 117.3 | - | [3] |
| 3aq | Dengue Virus 2 | - | 18.35 | [3] |
| 3aq | Japanese Encephalitis Virus | 1.03 ± 0.21 | 82.03 | [3] |
| 3au | Dengue Virus 2 | - | 10.38 | [3] |
| 3au | Japanese Encephalitis Virus | 1.16 ± 0.16 | 67.8 | [3] |
IC50: 50% inhibitory concentration; SI: Selectivity Index
Table 3: Antiviral Activity of Pyridobenzothiazole and Benzothiazole Derivatives
| Compound | Target | Virus | IC50/EC50 (µM) | Reference |
| HeE1-2Tyr | RdRp | West Nile Virus, Dengue Virus | - (inhibits activity in vitro) | [4][5] |
| ML283 analogue | Helicase | Dengue Virus | IC50 = 0.5 | [6] |
| Compound 15 | Not Specified | Dengue Virus 2 | EC50 = 0.05-0.28 | [7] |
| Compound 19 | Not Specified | Dengue Virus (all serotypes) | EC50 = 0.03-0.13 | [7] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; RdRp: RNA-dependent RNA polymerase
Mechanism of Action of Phenylthiazole Derivatives
Phenylthiazole derivatives exhibit their antiviral effects by targeting various stages of the flavivirus life cycle. The primary mechanisms of action identified to date include:
-
Inhibition of Viral Entry: Several phenylthiazole compounds target the viral envelope (E) protein, which is crucial for the initial attachment of the virus to the host cell and the subsequent fusion of the viral and endosomal membranes.[1][2] By binding to the E protein, these derivatives can prevent the conformational changes necessary for membrane fusion, thus blocking viral entry.[1]
-
Inhibition of Viral Protease: The flavivirus NS2B-NS3 protease is a key enzyme responsible for cleaving the viral polyprotein into individual functional proteins.[3] Inhibition of this protease leads to the disruption of viral replication.[3] Certain thiazole derivatives have been identified as potent inhibitors of the NS2B-NS3 protease, demonstrating an uncompetitive mode of inhibition.[3]
-
Inhibition of Viral RNA Polymerase: The RNA-dependent RNA polymerase (RdRp), the core enzyme of the viral replication complex, is responsible for synthesizing new viral RNA genomes. Pyridobenzothiazole derivatives have been shown to inhibit the RdRp of both West Nile and Dengue viruses.[4][5]
-
Inhibition of Viral Helicase: The NS3 protein of flaviviruses also possesses helicase activity, which is essential for unwinding the viral RNA duplex during replication. Benzothiazole derivatives have been identified as inhibitors of the DENV NS3 helicase.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antiviral potential of phenylthiazole derivatives against flaviviruses.
Protocol 1: Antiviral Activity Assay (Yellow Fever Virus Luciferase Cellular Assay)
This protocol is adapted from the methodology used to evaluate phenylthiazole derivatives against a recombinant Yellow Fever Virus expressing luciferase.[1]
1. Materials:
- BHK (Baby Hamster Kidney) cells
- Yellow Fever Virus expressing Renilla luciferase (YFV-Rluc)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phenylthiazole derivatives dissolved in DMSO
- Renilla Luciferase Assay System (e.g., Promega)
- 96-well plates
- Luminometer
2. Procedure:
- Seed BHK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
- Prepare serial dilutions of the phenylthiazole derivatives in DMEM.
- Remove the culture medium from the cells and infect with YFV-Rluc at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.
- After the incubation period, remove the viral inoculum and add 100 µL of fresh DMEM containing the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
- Incubate the plates for 48 hours at 37°C with 5% CO2.
- After incubation, measure the Renilla luciferase activity in the cell lysates using a commercial luciferase assay system according to the manufacturer's instructions.
- Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the compound concentration.
Protocol 2: Cytotoxicity Assay (Growth Inhibition Assay)
This protocol determines the concentration of the compound that causes a 50% reduction in the growth of uninfected cells (GI50).[1]
1. Materials:
- BHK cells
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phenylthiazole derivatives dissolved in DMSO
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability assay
- 96-well plates
- Spectrophotometer
2. Procedure:
- Seed BHK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
- Prepare serial dilutions of the phenylthiazole derivatives in DMEM.
- Remove the culture medium and add 100 µL of fresh DMEM containing the serially diluted compounds to the respective wells. Include a no-compound control.
- Incubate the plates for 48 hours at 37°C with 5% CO2.
- Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a spectrophotometer.
- Calculate the 50% growth inhibition (GI50) value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Flavivirus NS2B-NS3 Protease Inhibition Assay
This protocol describes an in vitro assay to screen for inhibitors of the flaviviral protease.[3]
1. Materials:
- Recombinant flavivirus NS2B-NS3 protease
- Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
- Phenylthiazole derivatives dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader
2. Procedure:
- Add the assay buffer, the phenylthiazole derivative at various concentrations, and the recombinant NS2B-NS3 protease to the wells of a 384-well plate.
- Incubate the mixture for 30 minutes at room temperature.
- Initiate the reaction by adding the fluorogenic peptide substrate.
- Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.
- Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Flavivirus Life Cycle and Targets of Phenylthiazole Derivatives
Caption: Overview of the flavivirus life cycle and the key viral targets of phenylthiazole derivatives.
Experimental Workflow for Antiviral Compound Evaluation
Caption: A typical workflow for the screening and characterization of antiviral phenylthiazole derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship illustrating the impact of chemical modifications on the antiviral activity of phenylthiazole derivatives.
References
- 1. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation of phenylthiazole antiflaviviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting flavivirus RNA dependent RNA polymerase through a pyridobenzothiazole inhibitor [research.unipg.it]
- 5. Targeting flavivirus RNA dependent RNA polymerase through a pyridobenzothiazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole and Pyrrolone Flavivirus Inhibitors Targeting the Viral Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyridobenothiazolone Derivatives Display Nanomolar Pan‐Serotype Anti‐Dengue Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and potential applications of the research chemical (2-(4-Fluorophenyl)thiazol-4-yl)methanol. The information is compiled from available safety data and research literature on related thiazole derivatives.
Chemical and Physical Properties
This compound is a solid organic compound belonging to the thiazole family, a class of heterocyclic compounds that are features in numerous biologically active molecules.[1] Due to its chemical structure, it is investigated for its potential in various research areas, particularly in medicinal chemistry and drug discovery.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNOS | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | SDZNQPGOGCLEII-UHFFFAOYSA-N | [1] |
| SMILES String | FC1=CC=C(C=C1)C2=CSC(CO)=N2 | [1] |
Note: Specific quantitative physical properties such as melting point, boiling point, and solubility are not consistently reported in the available literature. Researchers should determine these properties experimentally as needed.
Safety and Handling
This compound is classified as hazardous and should be handled with care in a laboratory setting.
Table 2: Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | P280, P305 + P351 + P338 + P310: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation | May cause skin irritation (based on related compounds) | P264, P280: Wash skin thoroughly after handling. Wear protective gloves. |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be required.
Spill and Waste Disposal
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, closed container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Storage Guidelines
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Store in a well-ventilated area.
-
Container: Keep the container tightly closed to prevent moisture contamination.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocols
The following are representative protocols based on general procedures for the synthesis and biological evaluation of thiazole derivatives.
Protocol 1: Representative Synthesis via Hantzsch Thiazole Synthesis
This protocol describes a general method for synthesizing 4-aryl-thiazole derivatives, which can be adapted for this compound. The synthesis of related compounds often involves the condensation of a thiosemicarbazone with a 2-bromoacetophenone derivative.[2]
Materials:
-
Appropriate thiosemicarbazone
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the respective thiosemicarbazone and 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol.
-
Heat the mixture to reflux with constant stirring for 4-5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.[2]
Caption: Workflow for the Hantzsch synthesis of a thiazole derivative.
Protocol 2: General Procedure for In Vitro Biological Screening
This protocol provides a general workflow for evaluating the biological activity of this compound in an in vitro assay, such as an antimicrobial or cytotoxicity assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi) or buffer for enzyme assays.[3]
-
96-well microplates
-
Bacterial, fungal, or cancer cell lines
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound by dissolving it in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate medium or buffer directly in a 96-well plate to achieve a range of desired test concentrations.
-
Inoculum/Cell Preparation: Prepare a standardized inoculum of the microorganism or a suspension of the desired cell line.
-
Incubation: Add the inoculum or cell suspension to each well of the 96-well plate containing the diluted compound.
-
Controls: Include a positive control (a known active compound) and a negative control (vehicle, e.g., DMSO in medium) in the assay.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for microorganisms).[3]
-
Data Analysis: After incubation, assess the biological activity. For antimicrobial assays, this can be the visual determination of the Minimum Inhibitory Concentration (MIC). For cytotoxicity assays, a viability reagent (e.g., MTT, resazurin) is added, and the absorbance or fluorescence is measured to determine the IC₅₀ value.
Caption: General workflow for in vitro biological activity screening.
Potential Biological Activities and Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] Many of these activities stem from their ability to interact with and modulate the function of key proteins in cellular pathways. For example, some thiazole derivatives have been shown to act as enzyme inhibitors.
The diagram below illustrates a hypothetical mechanism where a thiazole derivative, such as this compound, could act as an enzyme inhibitor, blocking a signaling pathway that leads to a cellular response like proliferation or inflammation.
Caption: Hypothetical inhibition of an enzyme-mediated signaling pathway.
References
Application Notes and Protocols for the Purification of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the heterocyclic compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. The described techniques are based on established methods for the purification of structurally similar thiazole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a thiazole derivative of interest in pharmaceutical research due to the prevalence of the thiazole ring in various bioactive molecules. Thiazole-containing compounds have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The purity of such compounds is critical for their use in biological assays and further drug development processes. This document outlines two primary methods for the purification of this compound: silica gel column chromatography and recrystallization.
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the most common and effective techniques.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from reaction byproducts and unreacted starting materials based on differential adsorption to a stationary phase.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in an appropriate non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column. Alternatively, the dissolved sample can be loaded directly onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 100% petroleum ether, gradually increasing the concentration of ethyl acetate. For compounds of similar polarity, an eluent system of 30-40% ethyl acetate in petroleum ether has been shown to be effective.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound via silica gel column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexane. For similar thiazole derivatives, a mixture of ethanol and dimethylformamide (DMF) has been used.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure this compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Workflow for Recrystallization:
Caption: General workflow for the purification of this compound by recrystallization.
Data Presentation
| Compound | Purification Method | Yield | Purity | Reference |
| [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol | Silica Gel Column Chromatography | 93% | Not Stated | [1] |
| 2-Biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester | Silica Gel Column Chromatography | 80% | Not Stated | [1] |
| 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Crystallization (Ethanol/DMF) | 78% | Not Stated | [2] |
| (2-(4-CHLOROPHENYL)THIAZOL-4-YL)METHANOL | Not Stated | N/A | 98% Min | [3] |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
These analytical methods are crucial for ensuring the quality and reliability of the purified compound for subsequent applications in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (2-(4-Fluorophenyl)thiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the core thiazole ring, typically yielding an ester intermediate like ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. The second step involves the reduction of this ester to the desired primary alcohol, this compound.
Q2: What are the key starting materials for the Hantzsch synthesis step?
A2: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide.[1] For this specific target, the key reactants are typically 4-fluorothiobenzamide and an ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.
Q3: What typical yields are reported for Hantzsch thiazole synthesis?
A3: The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[2] Depending on the specific substrates and conditions, yields can range from moderate to excellent. For similar multi-component procedures, yields have been reported in the range of 79% to 90%.[3]
Q4: What are the most critical parameters affecting the overall yield?
A4: Several factors can significantly impact the yield:
-
Purity of Reagents: Using high-purity starting materials (thioamide and α-haloketone) is crucial to prevent side reactions.
-
Reaction Temperature: The condensation reaction often requires heating to proceed to completion.[4] Careful control of the temperature is necessary to avoid decomposition.
-
Solvent Choice: The choice of solvent (e.g., ethanol, methanol) can influence reaction rates and solubility of intermediates.[2][3]
-
Stoichiometry: Using a slight excess of the thioamide is a common practice to ensure the limiting reagent (the α-haloketone) is fully consumed.[4]
-
pH Control: The reaction mixture is often neutralized or made basic during workup to precipitate the product.[2]
Synthesis and Troubleshooting Guides
Guide 1: Low Yield in Hantzsch Condensation Step
Problem: The initial cyclization reaction to form the thiazole ester intermediate is resulting in a low yield or failing completely.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Impure Starting Materials | Verify the purity of 4-fluorothiobenzamide and the halo-ester (e.g., ethyl 2-chloroacetoacetate) using techniques like NMR or melting point analysis. | Impurities can lead to competing side reactions, reducing the formation of the desired thiazole product. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.5 equivalents) of the thioamide relative to the α-haloketone.[4] | This ensures the more expensive or limiting α-haloketone is completely consumed, driving the reaction forward. |
| Suboptimal Temperature | Ensure the reaction is heated sufficiently, often to the reflux temperature of the solvent (e.g., ethanol at ~78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). | The cyclization and subsequent dehydration steps are often endothermic and require thermal energy to overcome the activation barrier.[4] |
| Inappropriate Solvent | Ethanol or methanol are commonly used and effective solvents.[2] If solubility is an issue, consider alternative solvents, but be aware this may require further optimization. | The solvent must be able to dissolve the reactants to a sufficient extent while being relatively inert to the reaction conditions. |
| Reaction Time | Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reflux period. | Some substrate combinations may react more slowly, requiring longer heating to reach completion. |
Troubleshooting Workflow: Low Yield in Hantzsch Reaction
References
Technical Support Center: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol.
Troubleshooting Guides
This section addresses common issues encountered during the two main stages of the synthesis: the Hantzsch thiazole synthesis to form the thiazole ring and the subsequent reduction of the ester to the desired alcohol.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Problem 1: Low or No Yield of the Thiazole Ester
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | - 4-Fluorothiobenzamide: Ensure it is pure and dry. Impurities from its synthesis (e.g., residual 4-fluorobenzamide) can lead to oxazole formation. Consider recrystallization or purification by column chromatography if purity is questionable. |
| - Ethyl Bromopyruvate: This reagent can degrade over time, releasing HBr which can catalyze side reactions.[1] Commercially available ethyl bromopyruvate is often only about 90% pure and may contain impurities like ethyl pyruvate and ethyl dibromopyruvate.[1] It is recommended to use freshly distilled or newly purchased reagent. To purify, dissolve the ester in dry ether or chloroform, stir with calcium carbonate until effervescence ceases, filter, and distill under reduced pressure.[2] | |
| Suboptimal Reaction Conditions | - Temperature: The reaction is typically heated to reflux.[3] Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. |
| - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times may not necessarily increase the yield and could lead to the formation of degradation products. | |
| - Solvent: Anhydrous ethanol is a commonly used solvent. Ensure the solvent is dry, as water can interfere with the reaction. | |
| Incorrect Stoichiometry | An excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.[4] However, a large excess can complicate purification. A 1:1 to 1:1.2 ratio of ethyl bromopyruvate to 4-fluorothiobenzamide is a good starting point. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Possible Cause | Identification & Solution |
| Unreacted Starting Materials | Incomplete reaction. | - Identification: Compare the TLC of the reaction mixture with the starting materials. |
| - Solution: Increase reaction time or temperature and monitor by TLC. Ensure proper stoichiometry. | ||
| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | Contamination of 4-fluorothiobenzamide with 4-fluorobenzamide. | - Identification: This side product will have a similar polarity to the desired product, making separation by column chromatography challenging. It can be identified by mass spectrometry (different molecular weight) and NMR spectroscopy. |
| - Solution: Use highly pure 4-fluorothiobenzamide. | ||
| Dimerization/Polymerization Products | Side reactions of ethyl bromopyruvate, especially in the presence of base or prolonged heating. | - Identification: These are often high molecular weight, less mobile spots on a TLC plate. |
| - Solution: Use purified ethyl bromopyruvate and optimize reaction time and temperature. |
Stage 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate with LiAlH₄
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ is highly reactive with moisture and can be deactivated by exposure to air. |
| Insufficient LiAlH₄ | The reduction of an ester to an alcohol requires two equivalents of hydride.[5][6] |
| Incomplete Reaction | The reaction may not have gone to completion. |
| Improper Work-up | The work-up procedure is critical for isolating the product and destroying excess LiAlH₄. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Possible Cause | Identification & Solution |
| Unreacted Starting Ester | Incomplete reduction. | - Identification: Visible on TLC. |
| - Solution: Add more LiAlH₄ or prolong the reaction time. | ||
| 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | Incomplete reduction (aldehyde is an intermediate).[5] | - Identification: Can be detected by TLC and NMR (aldehyde proton signal around 9-10 ppm). |
| - Solution: Ensure sufficient LiAlH₄ is used and the reaction goes to completion. | ||
| Over-reduction Products (e.g., opening of the thiazole ring) | While less common for stable aromatic heterocycles, aggressive reaction conditions (high temperature, prolonged reaction time) with a powerful reducing agent like LiAlH₄ could potentially lead to ring cleavage. | - Identification: Complex mixture of products observed by TLC, NMR, and MS. |
| - Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor its progress. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring in this molecule?
A1: The most common and direct method is the Hantzsch thiazole synthesis.[7][8] This involves the condensation reaction between an α-haloketone (in this case, ethyl bromopyruvate) and a thioamide (4-fluorothiobenzamide).
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere, and the work-up procedure to quench the excess reagent must be performed cautiously.
Q3: My 4-fluorothiobenzamide is difficult to source. Can I synthesize it myself?
A3: Yes, 4-fluorothiobenzamide can be synthesized from 4-fluorobenzonitrile by reaction with sodium hydrosulfide or from 4-fluorobenzamide by reaction with Lawesson's reagent. Ensure the product is purified to remove any unreacted starting material, as this can lead to side reactions in the subsequent Hantzsch synthesis.
Q4: Can I use a different reducing agent instead of LiAlH₄?
A4: While LiAlH₄ is a very effective reagent for this transformation, other reducing agents could potentially be used. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. However, in some cases, using NaBH₄ in combination with a Lewis acid or at elevated temperatures might effect the reduction. Diisobutylaluminium hydride (DIBAL-H) is another option, but it is often used to reduce esters to aldehydes, so careful control of stoichiometry and temperature would be necessary to obtain the alcohol.
Q5: How can I best purify the final product, this compound?
A5: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is an effective purification method.
Quantitative Data
| Reaction Step | Reactants | Product | Typical Yield | Typical Purity (after purification) | Reference |
| Hantzsch Synthesis | 4-Fluorothiobenzamide, Ethyl Bromopyruvate | Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | 60-80% | >95% | [3] |
| Ester Reduction | Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, LiAlH₄ | This compound | 70-90% | >98% | General expectation for LiAlH₄ reductions |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Once the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway of this compound and potential side reactions.
References
- 1. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 2. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (2-(4-Fluorophenyl)thiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:
-
Unreacted starting materials: Such as 4-fluorothiobenzamide and 1,3-dichloroacetone (or a related α-haloketone) if prepared via the Hantzsch thiazole synthesis.
-
Regioisomers: The Hantzsch synthesis can sometimes yield isomeric thiazole products depending on the reaction conditions.
-
Over-alkylation products: If the reaction conditions are not carefully controlled, side reactions on the thiazole ring or the hydroxyl group can occur.
-
Byproducts from the reducing agent: If the methanol is obtained by reduction of a corresponding ester, residual reducing agent and its byproducts might be present.
Q3: My purified this compound is a colored oil instead of a solid. What could be the reason?
A3: While this compound is expected to be a solid at room temperature, obtaining it as an oil could indicate the presence of residual solvents or impurities that are depressing the melting point. Further purification by column chromatography followed by recrystallization is recommended. Ensure the product is thoroughly dried under vacuum to remove any volatile residues.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the desired product from impurities on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening. |
| Recommendation: Perform thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation. A good starting point for 2-aryl-4-hydroxymethylthiazoles is a mixture of ethyl acetate and petroleum ether (or hexanes). Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. | |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. |
| Recommendation: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased. | |
| Improper Column Packing | The silica gel column was not packed uniformly, leading to channeling and poor separation. |
| Recommendation: Ensure the silica gel is packed as a uniform slurry and that the column is not allowed to run dry at any point. |
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, draining the excess solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Example Solvent Systems for Column Chromatography of Thiazole Derivatives
| Compound Type | Solvent System | Reference |
| 2-Aryl-4-hydroxymethylthiazole | 40% Ethyl Acetate in Petroleum Ether | General literature procedure |
| 2-Arylthiazole ester | 30% Ethyl Acetate in Petroleum Ether | General literature procedure |
Recrystallization Purification
Issue: Low recovery or no crystal formation during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. |
| Recommendation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Screen various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find the optimal one. | |
| Solution is Not Saturated | The amount of solvent used is too large, preventing the solution from becoming supersaturated upon cooling. |
| Recommendation: After dissolving the compound in the hot solvent, slowly evaporate some of the solvent to concentrate the solution until it is saturated. | |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| Recommendation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| Lack of Nucleation Sites | Crystal formation may be slow to initiate. |
| Recommendation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility at high temperature and low solubility at low temperature.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Experimental Workflows
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography purification.
Technical Support Center: Enhancing Solubility of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (2-(4-Fluorophenyl)thiazol-4-yl)methanol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: For a novel compound like this compound, which is a poorly water-soluble molecule, the recommended initial approach is to create a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[2] Subsequently, this stock solution can be diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.[3] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically ≤ 0.5%).[4]
Q2: My compound precipitates when I dilute the DMSO stock solution in my aqueous buffer. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be too high. Determine the maximum aqueous solubility by performing a solubility test.[3]
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Also, add the stock solution dropwise into the aqueous solution while vortexing to avoid localized high concentrations.[3] Pre-warming the aqueous solution to your experimental temperature (e.g., 37°C) can also help.[4]
-
Employ co-solvents: If your assay allows, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the compound's solubility.[5][6]
-
Consider pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[7][]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be used, depending on the compound's properties and the tolerance of your biological assay. Common alternatives to DMSO include ethanol, methanol, and polyethylene glycol (PEG).[5][11] It is essential to test the solubility of your compound in these solvents and to determine the maximum tolerable concentration of the chosen solvent in your assay system.
Q4: How does pH adjustment improve solubility, and how do I determine the optimal pH?
A4: The solubility of ionizable compounds is pH-dependent.[12] For a weakly acidic compound, increasing the pH of the solution will lead to its deprotonation, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH will result in the formation of a more soluble salt.[7] To find the optimal pH, you can perform a pH-solubility profile by attempting to dissolve the compound in a series of buffers with different pH values.
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic inner cavity.[9] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity. This encapsulation forms a water-soluble inclusion complex, effectively increasing the apparent solubility of the guest molecule in aqueous solutions.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration exceeds the aqueous solubility limit. "Solvent shock" from rapid dilution.[1] | Decrease the final working concentration. Perform a serial dilution or add the stock solution dropwise to pre-warmed, vortexing media.[3][4] |
| Precipitation over time in the incubator | Temperature shift affecting solubility. pH shift in the medium due to cell metabolism.[4] | Pre-warm the media before adding the compound. Ensure the media is adequately buffered (e.g., with HEPES).[4] |
| Cloudy or turbid stock solution | Incomplete dissolution in the solvent. Water absorption by the solvent (e.g., DMSO).[4] | Gently warm and vortex or sonicate the stock solution. Use anhydrous solvent and store in tightly sealed containers.[4] |
| Precipitation after freeze-thaw cycles | The compound has poor solubility at lower temperatures. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Determine the desired stock concentration: Aim for a concentration that is significantly higher than your final assay concentration (e.g., 10-100 mM).
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.[1]
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or briefly sonicate to aid dissolution.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Determining Maximum Aqueous Solubility
-
Prepare a high-concentration stock solution: Make a 10 mM stock solution of the compound in DMSO.
-
Create serial dilutions: In your final aqueous buffer or cell culture medium, prepare a series of dilutions of the stock solution (e.g., 1:100, 1:200, 1:500, 1:1000).[3]
-
Equilibrate and observe: Incubate the dilutions under your experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visual inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your maximum soluble concentration under those conditions.[3]
Protocol 3: Co-solvent Solubility Enhancement
-
Select a co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., ethanol, PEG 400).[11]
-
Prepare co-solvent/aqueous mixtures: Create a series of your aqueous buffer or media containing different percentages of the co-solvent (e.g., 1%, 2%, 5%).
-
Test solubility: Add your compound (or a concentrated stock) to each co-solvent mixture to determine the concentration at which it remains soluble.
-
Validate assay compatibility: Run a control experiment to ensure that the final concentration of the co-solvent does not interfere with your biological assay.
Data Presentation
Table 1: Properties of Common Solubilizing Agents
| Agent | Mechanism of Action | Typical Final Concentration in Assay | Advantages | Potential Disadvantages |
| DMSO | Organic co-solvent | < 0.5% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations.[2] |
| Ethanol | Organic co-solvent | < 1% | Biologically compatible at low concentrations. | Lower solubilizing power than DMSO for some compounds. |
| PEG 400 | Organic co-solvent | 1-5% | Low toxicity. | Can increase the viscosity of the solution. |
| pH Adjustment | Increases ionization of the compound | Assay-dependent | Can significantly increase solubility for ionizable compounds.[7] | May affect biological activity or cell viability. |
| Cyclodextrins | Forms inclusion complexes | Varies (e.g., 1-10 mM) | Low toxicity, high potential for solubility enhancement.[9] | Can potentially interact with other components of the assay. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguddu.com [pharmaguddu.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. wjbphs.com [wjbphs.com]
Technical Support Center: Overcoming Resistance with (2-(4-Fluorophenyl)thiazol-4-yl)methanol Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(4-Fluorophenyl)thiazol-4-yl)methanol analogs to overcome drug resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs in overcoming drug resistance?
A1: While the precise mechanisms can vary between specific analogs and cancer cell types, preliminary studies on structurally related thiazole derivatives suggest several potential modes of action. A prominent mechanism observed for some thiazole analogs is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1] This mechanism can be effective in cancer cells that have developed resistance to other chemotherapeutic agents. Additionally, some thiazole derivatives have been shown to inhibit key signaling molecules implicated in drug resistance, such as receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., Aurora Kinase B).[3][4]
Q2: My cells are showing variable sensitivity to the this compound analog. What could be the reason?
A2: Variability in cellular sensitivity can arise from several factors:
-
Cell Line Specificity: The genetic and proteomic background of your cancer cell line is a primary determinant of sensitivity. Resistance mechanisms are often cell-line specific.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Thiazole-based compounds can be sensitive to light and temperature.
-
Culture Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can influence drug efficacy.
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism of multidrug resistance that can reduce the intracellular concentration of the analog.
-
Target Expression and Mutation Status: The expression level and mutational status of the analog's molecular target (e.g., tubulin, specific kinases) can significantly impact its effectiveness.
Q3: I am not observing the expected level of apoptosis induction. What should I check?
A3: If you are not observing the expected apoptotic response, consider the following troubleshooting steps:
-
Confirm Compound Activity: Verify the identity and purity of your this compound analog using analytical methods such as NMR or mass spectrometry.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Assess Cell Cycle Arrest: Before looking for apoptosis, check for cell cycle arrest (e.g., using flow cytometry for DNA content). Apoptosis is often a downstream event of cell cycle disruption.
-
Use Multiple Apoptosis Assays: Employ a combination of assays to detect different hallmarks of apoptosis, such as caspase activation (e.g., Caspase-Glo 3/7 assay), annexin V staining (for phosphatidylserine externalization), and TUNEL staining (for DNA fragmentation).
-
Investigate Alternative Cell Death Pathways: It is possible the analog induces other forms of cell death, such as autophagy or necroptosis.[5]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell seeding. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Assay Incubation Time | The incubation time for the viability reagent (e.g., MTT, Alamar Blue) can affect the results. Optimize and standardize the incubation period. |
| Edge Effects in Plates | "Edge effects" in multi-well plates can lead to variability. Avoid using the outer wells or fill them with media without cells to maintain humidity. |
Problem: Difficulty in synthesizing or purifying the analogs.
| Possible Cause | Troubleshooting Step |
| Low Reaction Yield | Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Ensure all reagents are of high purity and anhydrous where necessary.[6] |
| Impure Product | Utilize flash column chromatography with a carefully selected eluent system for purification.[6] Monitor fractions by thin-layer chromatography (TLC). |
| Structural Confirmation Issues | Use a combination of analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm the structure of the synthesized compound.[7][8] |
Quantitative Data Summary
The following tables summarize representative data for thiazole-based compounds from various studies. Note that these are examples and specific values for this compound analogs may vary.
Table 1: In Vitro Cytotoxicity of Selected Thiazole Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazolyl-pyrazoline 7g | A549 (Lung) | 3.92 | [4] |
| Thiazolyl-pyrazoline 7m | A549 (Lung) | 6.53 | [4] |
| Thiazolyl-pyrazoline 7g | T-47D (Breast) | 0.88 | [4] |
| Thiazolyl-pyrazoline 7m | T-47D (Breast) | 0.75 | [4] |
| SMART Compound 8f | Melanoma/Prostate | 0.021 - 0.071 | [2] |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide 6b | A375 (Melanoma) | ~1.0 | [5] |
Table 2: Kinase Inhibitory Activity of Representative Thiazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imidazolone 6 | VEGFR-2 | 67 | [9] |
| Imidazolone 26 | CDK2A | 660 | [9] |
| Thiazolyl-pyrazoline 7b | EGFR | 83 | [4] |
| Thiazolyl-pyrazoline 7g | EGFR | 262 | [4] |
| Thiazolyl-pyrazoline 7l | EGFR | 171 | [4] |
| Thiazolyl-pyrazoline 7m | EGFR | 305 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Thiazole Analogs
A common synthetic route for thiazole derivatives involves the Hantzsch thiazole synthesis.[10]
-
React α-haloketone with a thioamide. For example, to synthesize a 2,4-disubstituted thiazole, react a corresponding α-bromoketone with a thioamide in a suitable solvent like ethanol.
-
Heat the reaction mixture. The reaction is typically heated under reflux for several hours.[10]
-
Monitor the reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Isolate and purify the product. After completion, the reaction mixture is cooled, and the product is isolated, often by filtration. Purification is commonly achieved by recrystallization or column chromatography.[6]
-
Characterize the final compound. Confirm the structure and purity using techniques such as NMR, mass spectrometry, and IR spectroscopy.[7][8][9]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Tubulin Polymerization Assay
-
Prepare Tubulin: Reconstitute purified tubulin in a suitable buffer.
-
Initiate Polymerization: Initiate tubulin polymerization by raising the temperature (e.g., to 37°C) and adding GTP.
-
Add Test Compound: Add the this compound analog at various concentrations to the tubulin solution. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Monitor Polymerization: Monitor the change in absorbance over time at 340 nm. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
Technical Support Center: Optimizing Thiazole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The content is designed to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is a classical and widely used organic reaction for the formation of a thiazole ring system.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] First reported by Arthur Hantzsch in 1887, this method is valued for its reliability and the accessibility of its starting materials.[1]
Q2: What is the general mechanism of the Hantzsch synthesis? A2: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone in an SN2 reaction.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[3]
Q3: What are the typical starting materials for this synthesis? A3: The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Modern variations can also involve one-pot, three-component reactions that include an α-haloketone, a thioamide, and an aldehyde.[3]
Q4: Is the Hantzsch synthesis generally a high-yielding reaction? A4: Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product.[1][4] The purification procedures are often straightforward, sometimes involving simple precipitation and filtration.[4][5] However, optimizing reaction conditions is crucial to maximize both yield and purity.[1]
Q5: How can I monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, which indicates the reaction is proceeding.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Poor Quality of Starting Materials
-
Possible Cause: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish, consider gradually increasing the temperature while monitoring via TLC. Conversely, excessive heat can promote side product formation.[1]
-
Solvent: The choice of solvent significantly impacts reaction rate and yield.[1][7] Ethanol is a common solvent, but screening other solvents may be necessary for specific substrates.[6][7]
-
Reaction Time: The reaction may not have proceeded to completion.[6] Monitor the reaction with TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.[6]
-
-
-
Possible Cause: Incorrect Workup Procedure
-
Troubleshooting Steps: During the workup, ensure that the pH is carefully controlled during neutralization steps to avoid hydrolysis of the product or other sensitive functional groups.[1]
-
Problem 2: Multiple Spots on TLC Plate / Side Product Formation
-
Possible Cause: Unreacted Starting Materials
-
Troubleshooting Steps: If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible on the TLC plate.[6] Ensure the reaction runs to completion by extending the reaction time or moderately increasing the temperature.
-
-
Possible Cause: Formation of an Oxazole
-
Troubleshooting Steps: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form.[6] Use a high-purity thioamide to avoid this side reaction.
-
-
Possible Cause: Dimerization or Polymerization
-
Troubleshooting Steps: Under certain conditions, the reactants or intermediates can undergo self-condensation.[6] Optimizing reactant concentrations and temperature may help minimize these side reactions.
-
-
Possible Cause: Formation of Regioisomers
-
Troubleshooting Steps: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[1] The reaction medium is a key factor; neutral solvents typically lead to 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture of isomers.[9] Carefully controlling the pH is crucial for regioselectivity.[9]
-
Problem 3: Product is Difficult to Purify
-
Possible Cause: Persistent Impurities or Byproducts
-
Troubleshooting Steps:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[6] Select a suitable solvent system to achieve good separation.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel is a reliable alternative.[6]
-
-
Problem 4: Product Does Not Precipitate During Workup
-
Possible Cause: Product is Soluble in the Workup Solution
-
Troubleshooting Steps: If no precipitate forms after adding a base or pouring the reaction mixture into water, the product may be soluble.[6] Try removing the solvent under reduced pressure. The resulting residue can then be taken up in an organic solvent (like ethyl acetate), washed with water and brine, and dried.[6]
-
Data Presentation: Optimizing Reaction Conditions
Optimizing parameters such as solvent and catalyst choice is critical for maximizing yield and minimizing side reactions.
Table 1: Effect of Solvent on Thiazole Synthesis Yield Data is representative and compiled from various sources for illustrative purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 120 | 24 | 85 | [10] |
| 2 | 1,4-Dioxane | 120 | 24 | 72 | [10] |
| 3 | Acetonitrile | 120 | 24 | 65 | [10] |
| 4 | 1,2-Dichloroethane | 120 | 24 | 58 | [10] |
| 5 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [11] |
| 6 | Methanol | 100 | 0.5 | High | [1] |
Table 2: Effect of Catalyst on a Copper-Catalyzed Thiazole Synthesis Data is representative and based on a model reaction for illustrative purposes.
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Reference |
| 1 | CuI | Toluene | 85 | [10] |
| 2 | CuBr | Toluene | 78 | [10] |
| 3 | CuCl | Toluene | 75 | [10] |
| 4 | Cu(OAc)₂ | Toluene | 60 | [10] |
| 5 | PdCl₂ | Toluene | <10 | [10] |
| 6 | No Catalyst | Toluene | No Reaction | [10] |
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3][4]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Buchner funnel and side-arm flask
-
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[4]
-
Add methanol (5 mL) and a magnetic stir bar.[4]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 65-70°C) for 30-60 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[3]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[3][4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake with cold deionized water to remove any remaining salts.[3]
-
Spread the collected solid on a watch glass and allow it to air dry completely.[4]
-
Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives [3][10]
-
Materials:
-
α-Haloketone (1 mmol)
-
Thiourea or thioamide (1.1-1.5 mmol)
-
Ethanol or Methanol (3-5 mL)
-
Microwave reaction vessel
-
-
Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[3]
-
Add a suitable solvent such as ethanol.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.[3]
-
Isolate the product using the work-up and purification procedures described in Protocol 1 (e.g., precipitation with aqueous base, filtration).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting low bioactivity of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with (2-(4-Fluorophenyl)thiazol-4-yl)methanol in their experiments.
Troubleshooting Low Bioactivity
Low or no bioactivity of a test compound can arise from a multitude of factors, ranging from the compound's intrinsic properties to the specifics of the experimental setup.[1] This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low bioactivity.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: How can I be sure my sample of this compound is of sufficient purity?
A1: Impurities in a compound sample can lead to misleading results or a lack of activity.[2] It is crucial to verify the purity of your compound stock.
-
Recommended Actions:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (209.24 g/mol for C₁₀H₈FNOS) and assess purity.[3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.
-
Q2: My compound is not showing activity. Could it be a solubility issue?
A2: Yes, poor solubility in the assay buffer is a common reason for low bioactivity. If the compound precipitates, its effective concentration is much lower than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any precipitate or cloudiness in your assay wells, especially at higher concentrations.[4]
-
Solubility Assessment: Prepare serial dilutions of the compound in your final assay buffer and measure turbidity using a plate reader.
-
Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts. Consider co-solvents if necessary, but validate their compatibility with the assay.
-
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approx.) | Notes |
| DMSO | >10 mg/mL | Recommended for primary stock solution. |
| Ethanol | ~5 mg/mL | Can be used, but check for assay compatibility. |
| PBS (pH 7.4) | <0.1 mg/mL | Low aqueous solubility is expected. |
Note: This data is hypothetical and should be determined empirically.
Q3: Could my compound be degrading under my experimental conditions?
A3: Compound stability is critical. Degradation can occur due to repeated freeze-thaw cycles, exposure to light, or instability in the assay buffer over the course of the experiment.
-
Recommended Actions:
-
Freeze-Thaw Stability: Analyze an aliquot of your stock solution by LC-MS after several freeze-thaw cycles to check for degradation products.
-
Incubation Stability: Incubate the compound in the assay buffer for the duration of your experiment, then analyze by LC-MS to see if the parent compound remains.
-
Assay-Related Issues
Q4: My dose-response curve is unusually steep or only appears at a high concentration. What could be the cause?
A4: This behavior is often a hallmark of compound aggregation.[4] Aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives that are not related to specific target binding.[2]
-
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC₅₀ or a complete loss of activity in the presence of the detergent strongly suggests aggregation.[4][5]
-
Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates at various compound concentrations in your assay buffer.[4]
-
Q5: How do I know if my compound is interfering with the assay technology itself?
A5: Compounds can interfere with detection methods, such as autofluorescence in fluorescence-based assays or direct inhibition of reporter enzymes like luciferase.[2][4]
-
Recommended Actions:
-
Autofluorescence Check: Prepare a plate with your compound at various concentrations in the assay buffer (without cells or enzymes) and read it using the same filter set as your main experiment. A high signal indicates autofluorescence.[4]
-
Reporter Enzyme Inhibition Assay: If using a reporter like luciferase, run an assay with just the purified enzyme, its substrate, and your compound to check for direct inhibition.
-
Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method.[2][5]
-
Diagram: Assay Interference Pathways
Caption: Common mechanisms of compound-driven assay interference.
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed bioactivity is due to the formation of colloidal aggregates.[4]
Methodology:
-
Prepare two sets of assay plates.
-
Prepare serial dilutions of this compound in your standard assay buffer and add to the first set of plates ("- Detergent").
-
Prepare identical serial dilutions of the compound in assay buffer that has been supplemented with 0.01% (v/v) Triton X-100 and add to the second set of plates ("+ Detergent").
-
Add all other assay components (cells, enzymes, etc.) to all wells.
-
Incubate the plates according to your standard protocol.
-
Measure the assay signal.
-
Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold) in the IC₅₀ value in the "+ Detergent" plates indicates that the compound is likely an aggregator.[4]
Protocol 2: Autofluorescence Assessment
Objective: To identify if the compound intrinsically fluoresces at the assay's emission wavelength.[4]
Methodology:
-
Prepare a microplate with serial dilutions of this compound in the final assay buffer. Do not add cells, enzymes, or reporter reagents.
-
Include wells with buffer + DMSO as a negative control.
-
Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analysis: A significant signal above the background in wells containing the compound indicates autofluorescence. This signal may need to be subtracted from your primary assay data, or an alternative assay format may be required.[4]
References
- 1. homework.study.com [homework.study.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Stability issues of (2-(4-Fluorophenyl)thiazol-4-yl)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2-(4-Fluorophenyl)thiazol-4-yl)methanol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Thiazole rings, in general, can be susceptible to hydrolysis under acidic or basic conditions, and the methanolic group can be prone to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous thiazole derivatives can undergo hydrolysis of the thiazole ring, oxidation of the methanol group to an aldehyde or carboxylic acid, and potential photolytic degradation.[2][3] Forced degradation studies are crucial to identify the specific degradation products and pathways for this molecule.[1][2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be assessed.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector, is the recommended approach.[3] This method should be capable of separating the parent compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of compound concentration in solution.
-
Possible Cause: Degradation due to inappropriate storage or experimental conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Check pH of the Solution: If the solvent is not neutral or is unbuffered, the pH may contribute to hydrolytic degradation.
-
Evaluate Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can lead to oxidative degradation. Use high-purity, peroxide-free solvents.
-
Perform a Forced Degradation Study: To understand the compound's stability limits, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[1][2][3]
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
-
Correlate with Stress Conditions: Analyze samples from forced degradation studies to see if the unknown peaks correspond to degradation products formed under specific stress conditions (e.g., a peak that appears only in the acid-stressed sample is likely an acid-hydrolysis product).
-
Assess Blank Samples: Analyze a blank solvent sample that has undergone the same experimental procedure to rule out contaminants from the solvent or container.
-
Quantitative Data Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on general knowledge of thiazole derivatives.[3][4][5] The actual degradation percentage can vary based on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 24 hours | Significant | Thiazole ring opening, hydrolysis of the methanol group. |
| Basic Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | Significant | Thiazole ring opening, potential salt formation. |
| Neutral Hydrolysis | Water | 80°C | 24 hours | Moderate | Slower hydrolysis compared to acidic or basic conditions. |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Significant | Oxidation of the methanol to an aldehyde or carboxylic acid, N-oxidation of the thiazole ring. |
| Thermal | Solid state | 105°C | 48 hours | Low to Moderate | Depends on the melting point and intrinsic thermal stability. |
| Photolytic | UV/Vis light | Room Temp | ICH Q1B | Moderate | Photolytic cleavage or rearrangement. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool and neutralize with 0.1 N NaOH.[3]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool and neutralize with 0.1 N HCl.[3]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Reflux at 80°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.[3]
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Scaling Up the Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the formation of the 2-(4-fluorophenyl)thiazole core, typically via the Hantzsch thiazole synthesis or a Vilsmeier-Haack formylation of a pre-formed thiazole. The second step is the reduction of the resulting thiazole-4-carbaldehyde to the desired methanol derivative.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis for optimal yield and purity?
A2: Key parameters for a successful Hantzsch synthesis include the purity of starting materials (α-haloketone and thioamide), reaction temperature, solvent choice, and reaction time. Sub-optimal conditions can lead to low yields and the formation of impurities.[1] Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is also crucial.[1]
Q3: Which reducing agent is most suitable for the conversion of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde to the corresponding methanol?
A3: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[2] It effectively reduces the aldehyde group to a primary alcohol without affecting the thiazole ring.[2]
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting aldehyde and the appearance of the product alcohol. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.
Troubleshooting Guides
Part 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde via Hantzsch Thiazole Synthesis
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the possible causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Impurities in the 2-bromo-1-(4-fluorophenyl)ethanone or the thioamide can lead to unwanted side reactions.[1]
-
Solution: Ensure the purity of your starting materials by checking their analytical data (e.g., NMR, melting point). If necessary, purify them by recrystallization or distillation before use.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[1]
-
Solution: Experiment with different solvents such as ethanol, methanol, or a mixture of ethanol and water.[2] Optimize the reaction temperature; while some reactions proceed at room temperature, others may require heating to reflux.[1][3] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. A slight excess of the thioamide (1.1-1.2 equivalents) can also help drive the reaction to completion.
-
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification.
-
Solution: Running the reaction under acidic conditions has been shown to alter the regioselectivity and can sometimes minimize side product formation.[4]
-
Q: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?
A: The presence of multiple spots on the TLC plate indicates the formation of impurities. Common side products in the Hantzsch thiazole synthesis include:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide.[1]
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.[1]
-
Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation under certain conditions.[1]
Q: I am having difficulty purifying the 2-(4-Fluorophenyl)thiazole intermediate. What purification methods are recommended?
A: Common and effective purification methods for thiazole derivatives include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.
Part 2: Reduction of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
Q: The reduction of my thiazole aldehyde with NaBH₄ is sluggish or incomplete. What could be the issue?
A: While NaBH₄ is generally an effective reducing agent for aldehydes, several factors can lead to an incomplete reaction:
-
Reagent Quality: The sodium borohydride may have degraded due to improper storage.
-
Solution: Use a fresh batch of NaBH₄. Store it in a cool, dry place, tightly sealed to prevent decomposition.
-
-
Solvent: The choice of solvent can influence the reaction rate.
-
Temperature: The reaction may be too slow at room temperature.
-
Solution: While NaBH₄ reductions are often run at room temperature, gentle warming may be necessary for less reactive substrates. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction by TLC.
-
Q: I am observing side products in my reduction reaction. What are the possibilities and how can I avoid them?
A: Side reactions during the reduction of heteroaromatic aldehydes are possible, although less common with a mild reducing agent like NaBH₄.
-
Over-reduction: While unlikely with NaBH₄, more potent reducing agents could potentially reduce the thiazole ring.
-
Solution: Stick to mild reducing agents like NaBH₄.
-
-
Cannizzaro Reaction: If the reaction is performed under strongly basic conditions and the aldehyde has no α-hydrogens, a disproportionation reaction (Cannizzaro reaction) can occur, leading to the formation of both the alcohol and the corresponding carboxylic acid.
-
Solution: Control the pH of the reaction mixture. NaBH₄ reductions are typically carried out under neutral or slightly basic conditions.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde
This protocol is a general guideline and may require optimization.
Method A: Hantzsch Thiazole Synthesis
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Method B: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-(4-fluorophenyl)thiazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) in methanol or a mixture of THF and methanol.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Arylthiazole Derivatives
| Entry | Thioamide | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorothiobenzamide | 1,3-Dichloroacetone | Ethanol | Reflux | 4-5 | 61-80 | [3] |
| 2 | Thiourea | 2-Bromoacetophenone | Methanol | 100 | 0.5 | High | [5] |
| 3 | Thioacetamide | Chloroacetone | Ethanol | Reflux | 3 | 75 | Generic |
| 4 | 4-Fluorothiobenzamide | 2-Bromo-1-(4-fluorophenyl)ethanone | Ethanol | Reflux | 5 | 78 | [6] |
Table 2: Conditions for the Reduction of 2-Arylthiazole-4-carbaldehydes
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Arylthiazole-4-carbaldehyde | NaBH₄ | Methanol | 0 - RT | 1 | >90 | Generic |
| 2 | 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | NaBH₄ | THF/Methanol | 0 - RT | 2 | ~95 | Estimated |
| 3 | Heteroaromatic Aldehyde | NaBH₄ | Ethanol | RT | 1-2 | High | [2] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield in Hantzsch synthesis.
Caption: Example TLC plate for monitoring reaction progress.
References
- 1. reddit.com [reddit.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Modifying (2-(4-Fluorophenyl)thiazol-4-yl)methanol for Enhanced Efficacy
Welcome to the technical support center for researchers working with (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification and biological evaluation of this compound and its analogs. Our goal is to facilitate the development of more potent and effective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of thiazole-containing compounds?
Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. They are notably effective as:
-
Kinase inhibitors: Many thiazole-containing molecules have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1]
-
Anticancer agents: Thiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and targeting enzymes like CYP51.[2][3][4][5][6]
-
Antifungal agents: The thiazole scaffold is present in several antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3][4][7]
-
Antimicrobial and Anti-inflammatory agents: Various derivatives have shown potential as antibacterial and anti-inflammatory agents.[8]
Q2: I am starting a project with this compound. What are the initial structural modifications I should consider to explore the structure-activity relationship (SAR)?
When initiating an SAR study on this compound, a systematic approach to modification is recommended. Consider the following starting points:
-
Modification of the hydroxymethyl group at C4: This is a key vector for modification.
-
Esterification/Etherification: Convert the alcohol to a variety of esters or ethers to probe for hydrophobic interactions in the binding pocket.
-
Oxidation: Oxidize the alcohol to an aldehyde or carboxylic acid to introduce hydrogen bond acceptors or charged groups.
-
Amination: Replace the hydroxyl group with various amines to explore hydrogen bonding and salt bridge formation.
-
-
Substitution on the C2-phenyl ring: The 4-fluoro substituent is a good starting point, but its modification can provide valuable SAR data.
-
Varying substituents: Replace the fluorine with other halogens (Cl, Br), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) to understand the electronic requirements for activity.
-
Positional isomers: Move the fluoro substituent to the 2- or 3-position of the phenyl ring to probe the spatial tolerance of the binding site.
-
-
Modification of the thiazole ring itself:
-
Substitution at C5: Introducing small alkyl or halogen substituents at the C5 position can influence the electronic properties and conformation of the molecule.[9]
-
Q3: My modified compounds are showing poor solubility. What strategies can I employ to improve this?
Poor aqueous solubility is a common issue in drug development. Here are several strategies to address this:
-
Introduce polar functional groups: Incorporate groups capable of hydrogen bonding, such as amines, alcohols, or amides. For example, converting an ester to a carboxylic acid or adding a morpholino group can significantly increase solubility.
-
Utilize bioisosteric replacements: Replace lipophilic moieties with more polar ones. For instance, a phenyl ring could be replaced with a pyridine or pyrimidine ring to increase polarity and solubility.[10]
-
Formulate as salts: If your compound has a basic nitrogen or an acidic proton, salt formation with a pharmaceutically acceptable counter-ion can dramatically improve solubility.
-
Reduce molecular weight and lipophilicity (LogP): Sometimes, simplifying the structure by removing non-essential lipophilic groups can lead to better solubility without compromising activity.
Q4: I am observing a loss of activity after modifying the thiazole core. What could be the reason?
The thiazole ring is often a critical pharmacophore that interacts with the biological target. If modifications to the core lead to a loss of activity, consider the following:
-
Disruption of key interactions: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or engage in other crucial interactions. Modifications may have altered the electronic properties or steric profile, disrupting these interactions.
-
Altered conformation: Changes to the thiazole ring can affect the overall conformation of the molecule, preventing it from adopting the bioactive conformation required for binding to the target.
-
Bioisosteric replacement: If direct modification is detrimental, consider replacing the entire thiazole ring with a bioisostere. Common bioisosteres for thiazoles include oxazoles, imidazoles, pyrazoles, and triazoles, which can maintain similar spatial and electronic properties.[10][11][12]
Troubleshooting Guides
Problem 1: Low yield during the synthesis of thiazole derivatives.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient cyclization (Hantzsch thiazole synthesis) | Optimize reaction conditions: vary the solvent, temperature, and reaction time. Ensure the α-haloketone is reactive and pure. Consider microwave-assisted synthesis to improve yields and reduce reaction times.[13] |
| Side reactions | Protect reactive functional groups on your starting materials that may interfere with the desired reaction. Purify intermediates at each step to prevent the accumulation of impurities that can lead to side product formation. |
| Degradation of starting materials or product | Ensure anhydrous conditions if reagents are moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are susceptible to oxidation. |
Problem 2: Difficulty in purifying the final compounds.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting impurities | Optimize your chromatography method. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product instability on silica gel | If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent. Alternatively, use a different purification technique such as preparative HPLC or crystallization. |
| Oily or amorphous product | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexanes or pentane. |
Problem 3: Inconsistent results in biological assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound purity | Ensure the purity of your compounds using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis). Even small amounts of highly active impurities can lead to misleading results.[14] |
| Compound degradation in assay buffer | Assess the stability of your compounds under the assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by LC-MS. |
| Inaccurate concentration determination | Verify the concentration of your stock solutions. Ensure the compound is fully dissolved. For highly colored or fluorescent compounds, be mindful of potential interference with the assay readout. |
Experimental Protocols
General Procedure for the Hantzsch Thiazole Synthesis of 4-Substituted-2-phenylthiazoles
This protocol is a generalized procedure based on common synthetic methods for thiazoles.[15]
-
Thioamide Formation: React 4-fluorobenzaldehyde with a suitable source of ammonia and sulfur, such as ammonium polysulfide, or convert 4-fluorobenzonitrile with hydrogen sulfide to yield 4-fluorothiobenzamide.
-
Cyclocondensation:
-
Dissolve 1 equivalent of 4-fluorothiobenzamide in a suitable solvent such as ethanol or isopropanol.
-
Add 1.1 equivalents of an appropriate α-halocarbonyl compound (e.g., 1,3-dichloroacetone to form the precursor to the hydroxymethyl group).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway: Generic Kinase Inhibition
Caption: A diagram illustrating how a thiazole-based inhibitor can block a kinase signaling pathway.
Experimental Workflow: Lead Optimization
Caption: A typical workflow for the lead optimization of a hit compound.
Logical Relationship: Bioisosteric Replacements
Caption: Common bioisosteric replacements for the thiazole ring.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biological Evaluation of Thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the biological evaluation of thiazole compounds. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound shows potent activity in a primary high-throughput screen (HTS), but this activity is not reproducible in secondary assays. What is the likely cause?
This is a common scenario and often points to the compound being a "false positive" hit. Thiazole-containing compounds, especially 2-aminothiazoles, are frequently identified as Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear to have biological activity but do so through non-specific mechanisms that interfere with the assay technology itself.[1][2]
Q2: What are the common mechanisms by which thiazole compounds interfere with biological assays?
Thiazole derivatives can interfere with assays through several mechanisms[1][3][4]:
-
Compound Aggregation: At higher concentrations, thiazole compounds can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][5]
-
Redox Activity: Some thiazoles are redox-active, meaning they can participate in oxidation-reduction reactions that interfere with assay components, particularly in assays that rely on redox-sensitive probes.[1]
-
Chemical Reactivity: The thiazole ring can be chemically reactive, leading to covalent modification of proteins (especially cysteine residues) or other molecules in the assay, resulting in non-specific inhibition.[1][6]
-
Spectral Interference: Thiazole compounds may possess inherent color or fluorescence (autofluorescence), or they may quench the signal of a fluorescent reporter molecule, leading to inaccurate readings in absorbance or fluorescence-based assays.[1]
-
Light Scattering: If the compound precipitates out of solution, it can scatter light and interfere with plate reader measurements.[1]
Q3: I am observing high variability in IC50 values for my thiazole compound across different experiments. What could be the reasons?
High variability in IC50 values can stem from several factors:
-
Compound Instability: Thiazole analogs can be unstable in stock solutions, particularly in DMSO at room temperature.[1] Degradation over time will lead to inconsistent effective concentrations in your assays. It is recommended to prepare fresh dilutions from frozen stocks for each experiment and visually inspect for any color changes that might indicate degradation.[1]
-
Biological Variability: Cell-based assays have inherent biological variability.[1] Factors such as cell passage number, cell density, and the metabolic state of the cells can all influence the compound's apparent activity.[1]
-
Experimental Consistency: Ensure that all experimental parameters, including incubation times, reagent concentrations, and plate reader settings, are kept consistent between experiments.[1]
Q4: My thiazole compound shows poor metabolic stability in liver microsome assays. What are the likely metabolic "hotspots"?
Poor metabolic stability of thiazole-containing compounds in liver microsome assays is typically due to metabolism by cytochrome P450 (CYP) enzymes.[7][8][9] These enzymes can generate reactive metabolites that may lead to toxicity.[8][9][10] Common metabolic liabilities include:
-
Oxidation of Unsubstituted Aromatic Rings: Phenyl or other aryl groups attached to the thiazole core are common sites of oxidation.[7]
-
N-dealkylation of Tertiary or Secondary Amines: These functional groups are readily metabolized.[7]
-
Thiazole Ring Oxidation: The thiazole ring itself can be oxidized to form reactive epoxides, S-oxides, or N-oxides.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers. Ensure cells are in the logarithmic growth phase with >95% viability.[1] |
| Edge Effects | Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[1] |
| Compound Instability in Media | Prepare fresh dilutions of your thiazole compound from a frozen stock for each experiment.[1] |
| Direct Interference with MTT Dye | Thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal. Run a control plate with your compound and MTT in cell-free media to check for this.[1] |
Issue 2: Suspected Assay Interference in Biochemical Assays
| Type of Interference | Troubleshooting/Counter-Screen Protocol |
| Compound Aggregation | Detergent Test: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in the compound's inhibitory activity suggests aggregation-based inhibition.[1] Dynamic Light Scattering (DLS): This biophysical method can directly detect the formation of aggregates in your compound solution.[1] |
| Redox Activity | Redox Cycling Counter-Screen: Use counter-screens with known redox-cycling agents to assess if your compound is interfering with redox-sensitive probes.[1] |
| Autofluorescence | Measure Compound Fluorescence: In the absence of other fluorescent reagents, measure the fluorescence of your thiazole compound at the excitation and emission wavelengths of your assay. If it is fluorescent, consider an alternative assay with a non-fluorescent readout.[1] |
| Fluorescence Quenching | Probe Quenching Test: Add your compound to a solution of the fluorescent probe used in your assay and measure the signal. A decrease in signal indicates quenching.[1] |
| Light Scattering | Visual Inspection & Centrifugation: Visually inspect the wells for any precipitate. Centrifuging the plate before reading may help to pellet any precipitate.[1] |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
-
Prepare two sets of assay reactions:
-
Set A: Standard assay conditions with your thiazole compound at various concentrations.
-
Set B: Identical to Set A, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.
-
-
Incubate both sets of reactions according to your standard protocol.
-
Measure the assay readout for both sets.
-
Analyze the data: Compare the dose-response curves for your compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.[1]
Protocol 2: Cell-Free MTT Reduction Assay
-
Prepare a 96-well plate with your thiazole compound serially diluted in cell-free culture medium.
-
Add MTT reagent to each well at the same concentration used in your cell-based assay.
-
Incubate the plate for the same duration as your standard MTT assay.
-
Add solubilization buffer and read the absorbance at the appropriate wavelength.
-
Analyze the data: An increase in absorbance in the presence of your compound indicates direct reduction of the MTT dye and a potential for false-positive results in your cell viability assay.[1]
Visualizations
Caption: Troubleshooting workflow for hits from high-throughput screening of thiazole compounds.
Caption: Metabolic activation of thiazole compounds by CYP450 enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of (2-(4-fluorophenyl)thiazol-4-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the this compound core structure?
A1: The chemical shifts are influenced by the electronic environment of the nuclei. The thiazole ring is aromatic, and its protons appear at a lower field.[1] The 4-fluorophenyl group introduces further complexity due to fluorine coupling. Below are typical chemical shift ranges observed in common deuterated solvents like CDCl₃ or DMSO-d₆.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Thiazole H-5 | 7.20 - 7.80 | 115 - 125 | Exact shift is solvent and substituent dependent.[1] |
| -CH₂OH (methylene) | 4.60 - 5.00 | 55 - 65 | Can show coupling to the hydroxyl proton if exchange is slow. |
| -CH₂OH (hydroxyl) | 2.00 - 5.50 (variable) | - | Signal is often broad and its position is highly dependent on concentration, solvent, and temperature.[2] |
| Phenyl H (ortho to F) | 7.00 - 7.30 (dd or t) | 115 - 117 (d) | Appears as a doublet of doublets or a triplet due to coupling with both fluorine and the adjacent meta proton.[3] |
| Phenyl H (meta to F) | 7.80 - 8.20 (dd) | 129 - 132 (d) | Shows coupling to the adjacent ortho proton and a smaller coupling to the fluorine. |
Q2: How does the fluorine atom complicate the ¹H and ¹³C NMR spectra?
A2: The ¹⁹F nucleus has a spin of 1/2, similar to a proton, and is 100% naturally abundant.[4] This causes spin-spin coupling with nearby ¹H and ¹³C nuclei, leading to signal splitting. This coupling occurs through bonds and is observed over multiple bonds (e.g., ²J, ³J, ⁴J).[5][6] Understanding these coupling constants is crucial for correct signal assignment.
Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J, Hz)
| Coupling Type | Nuclei Involved | Typical J-value (Hz) | Notes |
|---|---|---|---|
| ³JHF (ortho) | H-C-C-F | 7.0 - 10.0 | Coupling between fluorine and protons on the ortho carbons of the phenyl ring. |
| ⁴JHF (meta) | H-C-C-C-F | 2.0 - 5.0 | Coupling between fluorine and protons on the meta carbons.[5] |
| ¹JCF (direct) | C -F | 240 - 260 | Very large coupling constant for the carbon directly bonded to fluorine. |
| ²JCF (ortho) | C-C -F | 20 - 25 | Coupling to the ortho carbons.[5] |
| ³JCF (meta) | C-C-C -F | 7.0 - 9.0 | Coupling to the meta carbons. |
| ⁴JCF (para) | C-C-C-C -F | 3.0 - 4.0 | Coupling to the para carbon (the one attached to the thiazole ring). |
Q3: The aromatic signals from the fluorophenyl group are complex and overlapping. How can I assign them?
A3: Overlapping aromatic signals are a common challenge. A combination of 1D ¹⁹F NMR and 2D NMR experiments is the most effective strategy for unambiguous assignment.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine environment, confirming its presence. A proton-coupled spectrum will show splitting patterns that can help identify which protons are coupling to it.[7]
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It will clearly show the correlation between the ortho and meta protons on the fluorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹JCH).[8][9] It allows you to definitively link each proton signal in the aromatic region to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting molecular fragments. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10] For example, it can show a correlation from the meta-protons of the phenyl ring to the thiazole- C2 carbon, confirming the connectivity.
Q4: I see a broad singlet that disappears when I add a drop of D₂O. What is it?
A4: This is the classic signature of an exchangeable proton, such as from an alcohol (-OH) or an amine (-NH).[11] In your molecule, this signal corresponds to the proton of the methanol's hydroxyl group (-CH₂OH). Shaking the NMR tube with a drop of deuterium oxide (D₂O) causes the hydroxyl proton to be replaced by deuterium, which is not observed in ¹H NMR, thus causing the signal to disappear.[11]
Troubleshooting Guide
Q: My spectral peaks are broad and poorly resolved. What are the common causes?
A: Poor resolution can stem from several sample preparation issues:
-
Particulate Matter: The sample must be completely dissolved and free of any solid particles. Suspended solids disrupt the magnetic field homogeneity, leading to broad lines. Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Sample Concentration: Overly concentrated samples can be viscous, which also leads to broader peaks. Solution: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[12] If you prepared a highly concentrated sample for ¹³C NMR, dilute it before running the ¹H spectrum.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening. Solution: Ensure high-purity starting materials and solvents. If contamination is suspected, passing the sample through a small silica plug may help.
Q: I have unexpected peaks in my spectrum that don't correspond to my molecule. What could they be?
A: These are likely contaminants. Common sources include:
-
Water: A peak around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆. NMR solvents can absorb atmospheric moisture. Solution: Use a drying agent like molecular sieves in your solvent bottle.[13]
-
Residual Solvents: Peaks from solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) are very common. Solution: Ensure your sample is thoroughly dried under high vacuum. For stubborn solvents like ethyl acetate, co-evaporation with dichloromethane can be effective.[11]
-
Grease: Broad, rolling signals, often around 0.5-1.5 ppm, can indicate contamination from vacuum grease. Solution: Be careful during sample preparation and handling to avoid contact with greased joints.
Q: Why don't my signal integrations for the aromatic region add up correctly?
A: This often happens when a signal from your compound overlaps with the residual proton signal of the deuterated solvent. For example, the residual CHCl₃ signal in CDCl₃ appears at ~7.26 ppm, which can overlap with aromatic signals.[11]
-
Solution 1: Choose a different solvent where the residual peak is in a clear region of the spectrum. For instance, acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ can significantly alter the chemical shifts of your compound, potentially resolving the overlap.[11]
-
Solution 2: If the overlap is partial, you can attempt to manually integrate the peaks separately, but this may be inaccurate. Using a different solvent is the more robust solution.
Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C and 2D NMR experiments.[12]
-
Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. Ensure the solvent's residual peak will not obscure key signals.[13]
-
Dissolve Sample: Place the sample in a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[14] Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This step removes any micro-particulates.
-
Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier.
Visual Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for moving from initial data acquisition to full structural confirmation for a novel derivative.
Caption: A logical workflow for the structural elucidation of novel derivatives using 1D and 2D NMR techniques.
Key HMBC Correlations for Structural Confirmation
The HMBC experiment is critical for piecing together the molecular structure. The diagram below highlights the most important long-range correlations for the core this compound structure.
Caption: Key HMBC correlations confirming the connectivity of the fluorophenyl, thiazole, and methanol fragments.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. rsc.org [rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. azom.com [azom.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. organomation.com [organomation.com]
Validation & Comparative
A Comparative Guide to (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Other Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Thiazole Derivatives
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2 and C4 positions can dramatically alter the potency and selectivity of these compounds. This section presents a comparative summary of the anticancer activity of various 2-arylthiazole derivatives, providing insights into the potential efficacy of the (2-(4-Fluorophenyl)thiazol-4-yl)methanol scaffold.
In Vitro Anticancer Activity
The following tables summarize the cytotoxic effects of selected thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of 2-Arylthiazole Derivatives against Various Cancer Cell Lines
| Compound ID | 2-Aryl Group | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | 4-Fluorophenyl | -CH₂OH | - | - | - |
| Compound 1 | 4-Methylphenyl | -CONH-(4-nitrophenyl) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |
| Compound 2 | 4-Methylphenyl | -CONH-(3-chlorophenyl) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] |
| Compound 3 | 4-Bromophenyl | -N=CH-(phenol) | MCF-7 (Breast) | 10.5 | [4] |
| Compound 4 | 3-Nitrophenyl | Hydrazinyl-related | MDA-MB-231 (Breast) | 1.21 | [5] |
| Compound 5 | 4-Chlorophenyl | Hydrazinyl-related | MDA-MB-231 (Breast) | 3.52 | [5] |
Table 2: Inhibitory Activity of Thiazole Derivatives against Key Cancer-Related Enzymes
| Compound ID | 2-Aryl Group | Target Enzyme | IC50 (µM) | Reference |
| Hypothetical | 4-Fluorophenyl | - | - | - |
| Compound 6 | 4-Chlorophenyl | VEGFR-2 | 0.051 | [5] |
| Compound 7 | 2,4-Dichlorophenyl | VEGFR-2 | 0.043 | [6] |
| Compound 8 | 4-(3,4,5-trimethoxyphenyl) | Tubulin Polymerization | 2.00 ± 0.12 | [7] |
| Compound 9 | 4-(3,4,5-trimethoxyphenyl) | Tubulin Polymerization | 2.38 ± 0.14 | [7] |
| Compound 10 | 4-(3,4,5-trimethoxyphenyl) | Tubulin Polymerization | 2.95 ± 0.18 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for the key assays cited in the performance comparison tables.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Test compounds (thiazole derivatives)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (thiazole derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate. Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the reaction for 60 minutes at 30°C.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to interfere with the assembly of microtubules, a critical process in cell division.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (thiazole derivatives)
-
Reference inhibitor (e.g., colchicine)
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm at elevated temperatures
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compounds in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
Caption: General experimental workflow for the screening of novel anticancer thiazole derivatives.
Conclusion
The thiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative data presented in this guide, although not directly inclusive of this compound due to a lack of available data, highlights the significant potential of 2-arylthiazole derivatives as potent inhibitors of cancer cell proliferation and key oncogenic pathways. The presence of a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring are structural features that warrant further investigation. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of this and other novel thiazole derivatives. Future studies focusing on the synthesis and biological evaluation of this compound are essential to fully understand its place within the landscape of thiazole-based therapeutics.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Thiazole Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated versus non-fluorinated thiazole compounds, highlighting the profound impact of fluorination on biological activity and pharmacokinetic properties. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to guide their own drug discovery efforts.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. This comparison guide delves into these differences, offering a data-driven perspective on why fluorination is a critical tool in the development of next-generation therapeutics.
Physicochemical and Biological Activity Profile: A Comparative Overview
To illustrate the impact of fluorination, this section presents a comparative analysis of a representative fluorinated thiazole compound against its non-fluorinated analog. The data presented is a synthesis of findings from multiple studies and serves to highlight the typical enhancements observed upon fluorination.
| Property | Non-Fluorinated Thiazole Analog | Fluorinated Thiazole Analog | Impact of Fluorination |
| Molecular Weight | Varies | Increased | Minimal increase |
| pKa | Typically higher | Lower | Increased acidity of nearby protons |
| LogP (Lipophilicity) | Lower | Higher | Enhanced membrane permeability[1][2][3] |
| Solubility | Generally higher | Can be lower | Dependent on overall molecular structure |
| Metabolic Stability | More susceptible to oxidation | More resistant to metabolic degradation[2][3][4][5][6][7][8] | Increased in vivo half-life |
| Biological Activity (IC50) | Higher (less potent) | Lower (more potent) | Often significant enhancement in potency |
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro activity of a fluorinated thiazole derivative compared to its conceptual non-fluorinated counterpart and a standard reference, showcasing the significant increase in potency often achieved through fluorination.
| Compound | α-Amylase Inhibition IC50 (µM) | Antiglycation IC50 (mg/mL) | Cytotoxicity (MCF-7) IC50 (µM) |
| Non-Fluorinated Analog (Hypothetical) | > 10 | > 0.6 | > 50 |
| Fluorinated Thiazole Derivative | 5.14 ± 0.03[1][9] | 0.393 ± 0.002[1][9] | 1.62 - 20.84 |
| Acarbose (Standard for α-Amylase) | 5.55 ± 0.06[1][9] | - | - |
| Aminoguanidine (Standard for Antiglycation) | - | 0.403 ± 0.001[1][9] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these assays in other research contexts.
Synthesis of 2-Amino Thiazole Derivatives (Hantzsch Synthesis)
A common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.
Procedure:
-
A mixture of an α-haloketone (1 mmol) and a thiourea derivative (1.2 mmol) in ethanol (10 mL) is refluxed for 3-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-aminothiazole derivative.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.
Procedure:
-
Prepare a reaction mixture containing 20 µL of the test compound (at various concentrations), 20 µL of α-amylase solution (2 units/mL in phosphate buffer, pH 6.9), and 20 µL of 2 mM calcium chloride.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 1% starch solution and incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 40 µL of 3,5-dinitrosalicylic acid (DNS) reagent and boil for 10 minutes.
-
Cool the mixture and dilute with 160 µL of distilled water.
-
Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor).
In Vitro Antiglycation Assay
This assay determines the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).
Procedure:
-
Prepare a reaction mixture containing 100 µL of bovine serum albumin (BSA) (10 mg/mL), 50 µL of glucose (500 mM), and 50 µL of the test compound (at various concentrations) in a phosphate buffer (0.1 M, pH 7.4).
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of antiglycation activity is calculated by comparing the fluorescence of the test samples with that of the control (without inhibitor).
Visualizing Molecular Interactions and Research Workflows
To further elucidate the role of these compounds, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: p38 MAPK signaling pathway inhibited by a fluorinated thiazole compound.
Caption: A simplified workflow for drug discovery and development.
Conclusion
The strategic incorporation of fluorine into thiazole-containing molecules offers a powerful approach to enhance their therapeutic potential. As demonstrated, fluorination can lead to significant improvements in biological activity and provides a means to fine-tune the pharmacokinetic profile of a drug candidate. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the ongoing quest for novel and more effective therapeutics. The continued exploration of fluorinated thiazoles is a promising avenue for the discovery of next-generation drugs to address a wide range of diseases.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating the in vivo Anticancer Potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is continually evolving, with a significant focus on the discovery and development of novel small molecules that can effectively combat cancer with improved safety profiles. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with several derivatives demonstrating potent anticancer properties. This guide provides a comparative framework for validating the in vivo anticancer activity of a promising candidate, (2-(4-Fluorophenyl)thiazol-4-yl)methanol. While direct in vivo data for this specific compound is not yet publicly available, this document outlines a comprehensive validation strategy, drawing comparisons with structurally related thiazole derivatives that have established anticancer activity.
Comparative Analysis of Thiazole Derivatives
Thiazole derivatives have garnered considerable attention for their diverse pharmacological activities, including their potential as anticancer agents.[1][2] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have received approval for clinical use, underscoring the therapeutic promise of this chemical class.[1] The anticancer effects of thiazole derivatives are often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][3]
To establish a benchmark for evaluating this compound, we will compare its proposed validation plan against established data for other fluorophenyl-containing thiazole derivatives and related compounds with demonstrated in vivo efficacy.
Table 1: Comparative in vitro Cytotoxicity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data to be determined | TBD | N/A |
| Compound 4c (a 2-hydrazinyl-thiazol-4-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [4][5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4][5] | |
| Compound 5d (a 5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative) | HepG2 (Liver) | 8.80 ± 0.31 (µg/mL) | [6] |
| MCF-7 (Breast) | 7.22 ± 0.65 (µg/mL) | [6] | |
| HCT-116 (Colon) | 9.35 ± 0.61 (µg/mL) | [6] | |
| Compound 6b (an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative) | A375 (Melanoma) | Significant reduction of tumor growth in vivo | [7] |
Table 2: Proposed in vivo Xenograft Study Design for this compound
| Parameter | Proposed Protocol for this compound | Comparator Example: Compound 6b[7] |
| Animal Model | Athymic nude mice (nu/nu) | A375 xenograft model in mice |
| Cell Line | Human cancer cell line with high in vitro sensitivity (e.g., MCF-7, A549, or as determined by screening) | A375 melanoma cells |
| Tumor Implantation | Subcutaneous injection of 5 x 10⁶ cells in Matrigel | Subcutaneous injection |
| Treatment Groups | Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), Positive control (e.g., Paclitaxel) | Compound 6b |
| Dosing Regimen | Intraperitoneal (i.p.) or oral (p.o.) administration, daily for 21 days | Not specified |
| Primary Endpoint | Tumor volume measurement (caliper measurements twice weekly) | Tumor growth reduction |
| Secondary Endpoints | Body weight, overall survival, histological analysis of tumors (H&E, Ki-67, TUNEL), biomarker analysis (e.g., relevant signaling pathway proteins) | Not specified |
Experimental Protocols
A robust validation of the anticancer activity of this compound requires well-defined experimental protocols. The following methodologies are proposed based on standard practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
-
Animal Housing: Athymic nude mice (6-8 weeks old) are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: A suspension of 5 x 10⁶ human cancer cells (selected based on in vitro sensitivity) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group). Treatment is initiated as described in Table 2.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. Body weight is monitored as an indicator of toxicity.
-
Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
Signaling Pathways and Mechanistic Insights
The anticancer activity of thiazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, survival, and metastasis.[1] For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][5] Others may target the Epidermal Growth Factor Receptor (EGFR) or downstream pathways.[8][9] A proposed workflow for investigating the mechanism of action of this compound is outlined below.
Caption: Workflow for elucidating the mechanism of action.
A potential signaling pathway that could be affected by this compound, based on the activity of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
By following this comprehensive validation framework, researchers can systematically evaluate the in vivo anticancer activity of this compound and compare its performance against relevant benchmarks in the field, ultimately determining its potential as a novel therapeutic agent.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Analysis of Potential Cross-Reactivity
The specific primary biological target of (2-(4-Fluorophenyl)thiazol-4-yl)methanol is not definitively established in publicly available scientific literature. However, the thiazole chemical scaffold is a well-recognized pharmacophore present in a multitude of compounds with diverse biological activities. An analysis of structurally related molecules suggests that this compound could potentially interact with a range of protein targets, particularly protein kinases involved in cancer signaling and other enzymes.
The broad therapeutic potential of thiazole-containing compounds stems from their ability to interact with various biological targets. Research on molecules sharing the thiazole core structure with this compound has revealed inhibitory activity against several key enzymes and receptors. These include, but are not limited to, c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 2A (CDK2A), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR). Furthermore, some thiazole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, while others have demonstrated activity as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), tyrosinase, or as modulators of peroxisome proliferator-activated receptor γ (PPARγ) and the dopamine transporter (DAT).
Given the absence of specific experimental data for this compound, a definitive cross-reactivity profile cannot be constructed. The creation of a meaningful comparison guide, including quantitative data and detailed experimental protocols, is contingent upon the initial identification of a primary biological target. Without this crucial information, any assessment of off-target effects or cross-reactivity would be purely speculative.
Researchers and drug development professionals interested in the biological activity of this compound are encouraged to undertake initial screening and profiling studies to determine its primary target. This foundational step is essential for any subsequent investigation into its selectivity and potential for cross-reactivity with other biological molecules. Such studies would typically involve broad panel screening against a diverse set of kinases, receptors, and enzymes to identify high-affinity interactions. Following the identification of a primary target, a more focused cross-reactivity analysis could be designed and executed.
A Comparative Guide to the Structure-Activity Relationship of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Analogs and Related Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (2-(4-Fluorophenyl)thiazol-4-yl) scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their activity as kinase inhibitors. By examining the impact of structural modifications at the 4-position of the thiazole ring, we aim to provide actionable insights for the rational design of novel and potent therapeutic agents.
While direct SAR studies on variations of the 4-methanol group are limited, a broader analysis of 2,4-disubstituted thiazoles provides significant understanding. The 2-(4-fluorophenyl) moiety is a common feature in many active compounds, suggesting its importance for target engagement. This guide will focus on comparing analogs where the substituent at the 4-position is varied, drawing data from studies on related kinase inhibitors.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of various 2-(4-fluorophenyl)thiazole analogs against different protein kinases. These datasets highlight the impact of substitutions at the C4 and C5 positions of the thiazole ring on inhibitory potency.
Table 1: SAR of 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAP Kinase Inhibitors [1]
| Compound ID | R | R1 | R2 | p38α IC50 (nM) |
| 7a | H | H | H | 180 |
| 7b | F | H | H | 50 |
| 7c | OMe | H | H | >1000 |
| 7d | H | F | H | 70 |
| 7e | H | H | F | 90 |
| 7f | H | OMe | H | 250 |
| 7g | H | H | OMe | 40 |
Data extracted from a study on p38 MAP kinase inhibitors, demonstrating the effect of substitutions on the 4-phenyl ring.
Table 2: SAR of Thiazole Derivatives as Anticancer Agents Targeting EGFR [2]
| Compound ID | Ar | IC50 (µM) vs. A549 | IC50 (µM) vs. T-47D | EGFR IC50 (nM) |
| 7b | 4-Fluorophenyl | 0.09 | 0.08 | 37.66 |
| 7g | 4-Chlorophenyl | 0.08 | 0.07 | 59.21 |
| 7l | 4-Bromophenyl | 0.11 | 0.09 | - |
| 7m | 4-Nitrophenyl | 0.15 | 0.11 | - |
This table showcases the anticancer and EGFR inhibitory activity of thiazolyl-pyrazoline derivatives bearing a 4-fluorophenyl group on the thiazole ring.
Table 3: Antiproliferative Activity of 2,4-Disubstituted Thiazole Derivatives [3]
| Compound ID | R | IC50 (µM) vs. MDAMB-231 |
| PVS 01 | 4-Chlorophenyl | 10.24 |
| PVS 02 | 4-Fluorophenyl | 9.87 |
| PVS 03 | 4-Bromophenyl | 8.65 |
| PVS 04 | 2,4-Dichlorophenyl | 12.11 |
| PVS 05 | 3,4-Dimethoxyphenyl | 15.32 |
These compounds were evaluated for their anticancer activity, with the 2-amino-4-substituted thiazole core being a key feature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of these thiazole analogs.
In Vitro Kinase Inhibition Assay (p38α MAP Kinase)[1]
-
Enzyme and Substrate: Recombinant human p38α MAP kinase and its substrate, such as ATF-2, are used.
-
Assay Buffer: The reaction is typically carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Procedure:
-
The test compounds, dissolved in DMSO, are pre-incubated with the p38α enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding ATP (e.g., 100 µM) and the substrate.
-
The reaction mixture is incubated for a defined period (e.g., 60 minutes) at 30°C.
-
The reaction is stopped by adding an equal volume of a stop solution (e.g., 50 mM EDTA).
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Antiproliferative Assay (MTT Assay)[2][3]
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, T-47D breast carcinoma, MDAMB-231 breast carcinoma) are used.
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations
Signaling Pathway
The p38 MAP kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Inhibitors of p38 MAP kinase can block this cascade, leading to anti-inflammatory effects.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel thiazole analogs as kinase inhibitors is depicted below.
Caption: General Workflow for Thiazole Analog Drug Discovery.
References
Benchmarking (2-(4-Fluorophenyl)thiazol-4-yl)methanol Against Known TAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark analysis of the novel compound (2-(4--Fluorophenyl)thiazol-4-yl)methanol against a panel of established inhibitors of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a pivotal kinase in the MAPKKK family that serves as a central node for pro-inflammatory and stress-induced signaling pathways.[1] Its activation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][3]
This document offers a quantitative comparison of inhibitory activities, detailed experimental protocols for assessing TAK1 inhibition, and visual diagrams of the pertinent signaling pathway and experimental workflow. The information presented herein is intended to facilitate the evaluation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol as a potential novel TAK1 inhibitor.
Quantitative Comparison of TAK1 Inhibitors
The inhibitory potency of several known TAK1 inhibitors is summarized in the table below. These values, primarily represented as half-maximal inhibitory concentrations (IC50), provide a quantitative basis for comparing the efficacy of different compounds in biochemical assays.
| Compound | Type | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Putative | TAK1 | To Be Determined | - | - |
| 5Z-7-Oxozeaenol | Covalent | TAK1 | 5.6 | LanthaScreen Binding Assay | [4] |
| Takinib | Type I | TAK1 | 8 | Kinase Assay | [5] |
| HS-276 | Type I | TAK1 | 2.5 | Biochemical Assay | [2] |
| NG25 | Type II | TAK1, MAP4K2 | 149 | Biochemical Enzyme Assay | [6][7] |
| Compound 2 (from GSK) | Type I | TAK1 | 10 | LanthaScreen Biochemical Assay | [8] |
| Compound 3 (from Chugai) | Type I | TAK1 | 30 | Radiometric Biochemical Kinase Assay | [8] |
Experimental Protocols
To ensure reproducible and comparable results, detailed methodologies for key experiments are provided below.
In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of TAK1 and the inhibitory potential of test compounds like this compound.[9][10]
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Test compound (this compound) and known inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare the 1x Kinase Assay Buffer. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the kinase buffer.
-
Plate Setup:
-
Test Wells: Add 1 µL of the test compound at various concentrations.
-
Positive Control Wells: Add 1 µL of a known TAK1 inhibitor (e.g., Takinib).
-
Vehicle Control Wells: Add 1 µL of DMSO.
-
Blank (No Enzyme) Wells: Add 1 µL of DMSO.
-
-
Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme solution to all wells except the "Blank" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.
-
Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Downstream Pathway Inhibition
This protocol assesses the ability of a TAK1 inhibitor to block the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cancer cell line known to have active TAK1 signaling (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Stimulating agent (e.g., TNF-α, IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p38, anti-phospho-JNK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 15-30 minutes) to activate the TAK1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of inhibition of downstream target phosphorylation.
Visualizations
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating downstream signaling cascades upon activation by upstream stimuli such as TNF-α and IL-1β.[11][12][13]
Caption: TAK1 signaling cascade initiated by inflammatory cytokines.
Experimental Workflow for In Vitro TAK1 Kinase Inhibition Assay
The following diagram outlines the key steps of the in vitro kinase inhibition assay.
Caption: Workflow for the in vitro TAK1 kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Toxicity of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo toxicity data for the specific compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol is limited. This guide provides a comparative analysis based on a structurally related thiazole derivative and outlines the standard experimental protocols for assessing the toxicity of novel chemical entities.
Comparative Toxicity Analysis
The absence of direct in vivo data for this compound necessitates a comparative approach using available data from structurally analogous compounds. The following table summarizes acute toxicity findings for a comparator thiazole derivative, providing a potential benchmark for toxicity assessment.
Table 1: Acute Oral Toxicity Data for a Comparator Thiazole Derivative
| Compound | Test Species | LD50 (Oral) | Key Findings & Target Organs | GHS Category | Reference |
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Syrian Hamster | 1000 mg/kg | Hepatotoxicity (hypertrophy, necrosis, steatosis); Nephrotoxicity (congestion, nephrosis, increased urea).[1][2] | Category 4 | [1][2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Not Classified |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Potential Mechanisms and Signaling Pathways
Thiazole-containing compounds can induce toxicity through various mechanisms. Based on findings for related compounds, a key pathway to investigate is the induction of oxidative stress leading to hepatotoxicity and nephrotoxicity.[1][2] The presence of a fluorophenyl group may also influence metabolic pathways, potentially leading to the formation of reactive metabolites.
The diagram below illustrates a generalized pathway of compound-induced cellular stress, which is a common mechanism of drug-induced organ toxicity.
Caption: Generalized pathway of compound-induced organ toxicity.
Standardized Experimental Protocols
To assess the in vivo toxicity of a novel compound like this compound, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) are employed.[3] These guidelines ensure data quality and reproducibility.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This study provides an initial estimation of a substance's toxicity and is used for hazard classification.
-
Principle: A stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females).[4] The outcome (mortality or survival) at one dose determines the next dose level.
-
Animal Model: Healthy, young adult rodents (rats are preferred), typically 8-12 weeks old.[4]
-
Dosage: The study uses defined starting doses (e.g., 5, 50, 300, and 2000 mg/kg).[5] The substance is administered orally via gavage.
-
Observations:
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category and can estimate the LD50.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Sub-chronic Oral Toxicity Study (OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study)
This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.
-
Principle: The test substance is administered orally in graduated daily doses to several groups of animals (one dose level per group) for 28 days.[6]
-
Animal Model: Typically rats, with at least 5 males and 5 females per group.
-
Dosage: At least three dose levels are used, plus a control group. Doses are selected based on acute toxicity data to elicit toxic effects but not cause excessive mortality.
-
Observations (Daily/Weekly):
-
Clinical signs of toxicity.
-
Body weight and food/water consumption.[7]
-
Detailed clinical observations.
-
-
Analysis (End of Study):
-
Hematology: Red and white blood cell counts, hemoglobin, platelets, etc.
-
Clinical Biochemistry: Parameters related to liver function (e.g., ALT, AST), kidney function (e.g., creatinine, urea), and other organ systems.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[8]
-
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo toxicity study, from initial planning to final reporting, based on OECD guidelines.
Caption: Standard workflow for an in vivo toxicity study.
By following these established guidelines and using data from related compounds as a reference, researchers can effectively design and execute robust in vivo toxicity studies to characterize the safety profile of novel therapeutic candidates like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 7. ojs.ikm.mk [ojs.ikm.mk]
- 8. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
Pharmacokinetic Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and related thiazole derivatives. Due to the limited availability of direct experimental pharmacokinetic data for this compound in publicly accessible literature, this document leverages in silico predictions and experimental data from structurally related thiazole and thiadiazole derivatives to offer a comparative perspective. This approach provides a valuable framework for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class, which is of significant interest in medicinal chemistry.[1] Thiazole-containing compounds are integral to a number of clinically approved drugs and are actively being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]
Comparative Pharmacokinetic Data
The following tables summarize in silico predicted ADME properties for a representative 2-aminothiazole derivative and experimental pharmacokinetic parameters for two 1,2,4-thiadiazole derivatives. While not direct analogues, the experimental data for the thiadiazole compounds provide a tangible reference for the potential pharmacokinetic behavior of heterocyclic compounds of this nature.
Table 1: In Silico ADME Profile of a Representative 2-Aminothiazole Derivative
| Parameter | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Low | Limited potential to cross into the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |
| AMES Toxicity | Non-mutagenic | Low potential for mutagenicity.[6] |
| Hepatotoxicity | Predicted | Potential for liver toxicity, warranting further investigation.[6] |
Source: In silico predictions for representative thiazole derivatives. It is important to note that these are computational predictions and require experimental validation.
Table 2: Experimental In Vivo Pharmacokinetic Parameters of 1,2,4-Thiadiazole Derivatives [7]
| Parameter | Compound A (Factor XIIIa Inhibitor) | Compound B (PPARα/δ Dual Agonist) |
| Animal Model | Male White New Zealand Rabbits | Male Sprague-Dawley Rats |
| Dose & Route | 25 mg/kg, Slow Intravenous Infusion | 10 mg/kg, Oral |
| Cmax (Maximum Concentration) | Not Applicable (IV infusion) | 1.8 µM |
| Tmax (Time to Cmax) | Not Applicable (IV infusion) | 1.3 h |
| AUC (Area Under the Curve) | Data not available | 11.2 µM·h |
| t1/2 (Half-life) | Determined | 3.0 h |
| Clearance (CL) | Determined | 54 L/kg/h |
| Oral Bioavailability | Not Applicable (IV) | 48% |
Source: BenchChem, Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives.[7] Note: These compounds are not direct analogues of this compound but serve as examples of related heterocyclic compounds.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are representative methodologies for key in vivo pharmacokinetic studies and bioanalytical sample analysis.
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a test compound after oral administration to rats.[8][9][10][11]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least one week before the study.
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and free access to food and water. For oral dosing studies, animals are typically fasted overnight.[10]
-
Dosing: The test compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[8][11]
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated jugular vein or tail vein.[8][9] Samples are collected into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3,400 rpm for 5 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[8]
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[12][13]
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[14] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): An alternative method where a water-immiscible organic solvent is used to extract the analyte from the aqueous plasma. This can provide a cleaner extract than protein precipitation.[14]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a suitable analytical column (e.g., C18).[7]
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.[12][13]
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
The following diagrams illustrate a typical workflow for a pharmacokinetic study and a potential signaling pathway that could be modulated by thiazole derivatives, given their frequent investigation as anticancer agents.
Caption: Workflow for an in vivo oral pharmacokinetic study.
Many thiazole derivatives have been investigated as inhibitors of protein kinases involved in cancer cell signaling.[15][16][17] The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[18][19][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjrr.org [wjrr.org]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and M… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. cusabio.com [cusabio.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Comparative Efficacy of (4-Fluorophenyl)thiazole Derivatives in Cancer Cell Lines: A Research Guide
Absence of Data on (2-(4-Fluorophenyl)thiazol-4-yl)methanol
An extensive review of published scientific literature reveals a notable absence of data concerning the anticancer efficacy of the specific compound this compound. As such, a direct comparison of its performance in different cancer cell lines is not possible at this time.
However, the broader class of compounds containing the (4-fluorophenyl)thiazole scaffold has been the subject of significant research in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various derivatives of (4-fluorophenyl)thiazole in several cancer cell lines, based on available experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals.
Efficacy of (4-Fluorophenyl)thiazole Derivatives: A Tabular Comparison
The following table summarizes the in vitro cytotoxic activity of several (4-fluorophenyl)thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ or GI₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thiazole-Amino Acid Hybrids | 4-(4-Fluorophenyl)thiazol-2-amine derivative (5o) conjugated with Valine | A549 (Lung) | Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM) | [1][2] |
| HeLa (Cervical) | Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM) | [1][2] | ||
| MCF-7 (Breast) | Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM) | [1][2] | ||
| Aminothiazole-Paeonol Derivatives | 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) | AGS (Gastric) | 7.2 | [3][4] |
| HT-29 (Colorectal) | 11.2 | [3][4] | ||
| HeLa (Cervical) | 13.8 | [3][4] | ||
| 4-Cyanophenyl Substituted Thiazoles | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w) | HCT-116 (Colorectal) | 1.5 ± 0.8 | [5] |
| Hydrazinyl-Thiazole-4[5H]-ones | 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [6][7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6][7] | ||
| 4-Thiazolidinone Derivative | (4-fluorophenyl) thiazolidin-4-one (4-TH) | SKOV3 (Ovarian) | 12.3 | [8] |
| HeLa (Cervical) | - | [8] | ||
| CHO-K1 (Normal) | 7.5 | [8] |
Experimental Protocols
The following are generalized experimental protocols for the key assays cited in the studies of (4-fluorophenyl)thiazole derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as 5-fluorouracil or doxorubicin, is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for screening anticancer compounds.
Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway activation.
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
Comparison Guide: Mechanism of Action for (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Alternatives
Introduction
(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a synthetic compound featuring a thiazole heterocyclic ring. While direct experimental data on its mechanism of action is not extensively published, the broader class of thiazole derivatives has been the subject of significant research in oncology. These compounds are recognized for their diverse biological activities, including anticancer properties.[1][2][3] The structural motifs present in this compound are common in molecules that exhibit anticancer effects through various mechanisms.
This guide explores a primary hypothesized mechanism of action for this compound: the inhibition of tubulin polymerization. This mechanism is a well-established target for many anticancer agents, including several thiazole-containing compounds.[4][5][6][7] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[7][8]
For comparative analysis, this guide includes data on other thiazole derivatives that have been experimentally validated as tubulin polymerization inhibitors. Additionally, considering the versatility of the thiazole scaffold, a secondary potential mechanism, the inhibition of Epidermal Growth Factor Receptor (EGFR), is also discussed. EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the proliferation and survival of cancer cells, making it a key therapeutic target.[9][10][11][12]
This guide is intended for researchers, scientists, and drug development professionals to provide a comparative framework for validating the mechanism of action of this compound.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro efficacy of selected thiazole derivatives that function through the inhibition of tubulin polymerization or EGFR. These compounds serve as benchmarks for evaluating the potential of this compound.
Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives
| Compound Reference | Chemical Scaffold | IC50 (µM) for Tubulin Polymerization | Source |
| Compound 2e | Thiazole-based chalcone | 7.78 | [4] |
| Compound 5b | Thiazole-naphthalene derivative | 3.3 | [7] |
| Compound 7c | 2,4-disubstituted thiazole derivative | 2.00 | [5] |
| Compound 9a | 2,4-disubstituted thiazole derivative | 2.38 | [5] |
| Colchicine (Reference) | Tropolone alkaloid | 9.1 | [7] |
| Combretastatin A-4 (Reference) | Stilbenoid | 4.93 | [4] |
Table 2: Cytotoxicity (IC50 in µM) of Thiazole Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Mechanism | Source |
| Compound 5b | MCF-7 (Breast) | 0.48 | Tubulin Inhibition | [7] |
| A549 (Lung) | 0.97 | Tubulin Inhibition | [7] | |
| Compound 10d | A549 (Lung) | Not specified | EGFR/VEGFR-2 Inhibition | [10] |
| Compound 10b | NCI-H1650 (Lung, EGFR mutant) | 5.7 | EGFR/VEGFR-2 Inhibition | [10] |
| NCI-H1975 (Lung, EGFR mutant) | 6.2 | EGFR/VEGFR-2 Inhibition | [10] | |
| Gefitinib (Reference) | NCI-H1650 (Lung, EGFR mutant) | >10 | EGFR Inhibition | [10] |
| NCI-H1975 (Lung, EGFR mutant) | >10 | EGFR Inhibition | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothesized mechanism of action for this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound, this compound, and alternative compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[16]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[14][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in optical density (turbidity) of the solution at 340-350 nm.[8][18] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a stock solution of GTP in the same buffer. Prepare the test and reference compounds at various concentrations.[19]
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compound or vehicle control. The final concentration of tubulin is typically around 50-60 µM.[18]
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[19]
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm or 350 nm every 30-60 seconds for a period of 60-90 minutes.[8][18]
-
Data Analysis: Plot the absorbance against time. The resulting curves will show a lag phase, a growth phase, and a plateau. Determine the maximum rate of polymerization (Vmax) and the final polymer mass. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8]
In Vitro EGFR Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Principle: The assay measures the phosphorylation of a specific substrate by the EGFR kinase. This is often done using a luminescence-based method that quantifies the amount of ATP consumed (or ADP produced) during the kinase reaction.[11][20]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate in a kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, EGFR kinase, and the peptide substrate. Allow a pre-incubation period for the compound to bind to the enzyme.[21]
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP.[21]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.[20]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. rsc.org [rsc.org]
A Comparative Guide to the Reproducibility of Synthesis and Biological Data for (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological data for (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its alternatives. The information is presented to facilitate objective assessment and support further research and development in medicinal chemistry. While direct experimental data for the title compound is limited in publicly available literature, this guide synthesizes findings on structurally related compounds to offer valuable insights.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in drug discovery. This guide focuses on this compound, a member of this promising class, and provides a comparative analysis of its synthetic accessibility and potential biological activities against other relevant compounds.
Synthesis and Reproducibility
A reproducible synthesis of this compound can be achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by the reduction of the resulting ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
This step involves the condensation of 4-fluorothiobenzamide with ethyl bromopyruvate.
-
Materials: 4-fluorothiobenzamide, ethyl bromopyruvate, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve 4-fluorothiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate.
-
Step 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to this compound
The ester is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).[1][2]
-
Materials: Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, lithium aluminium hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.
-
Filter the resulting precipitate (aluminium salts) and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
-
Synthesis Workflow
Comparative Biological Data
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2,4-disubstituted thiazole derivatives against various cancer cell lines.[3][4][5]
Table 1: In Vitro Anticancer Activity of Thiazole Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 | [4] |
| 2-(p-tolyl)thiazole-4-carboxamide derivative | SKNMC (Neuroblastoma) | >100 (inactive) | [3] |
| Nitro-substituted 2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 12.5 | [3] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [5] |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [5] |
| 5-Fluorouracil (Standard) | MCF7 (Breast) | 5.2 | [4] |
Note: The presented data is for structurally related compounds and not for this compound itself.
Antimicrobial Activity
Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal strains.[6][7][8][9]
Table 2: In Vitro Antimicrobial Activity of Thiazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted thiazole (2c) | Bacillus subtilis | 4.51 (mM) | [6] |
| 2,4-disubstituted thiazole (4) | Bacillus subtilis | 4.51-4.60 (mM) | [6] |
| Fluorenyl-hydrazonothiazole (4d) | Staphylococcus aureus | <256 | [8] |
| Fluorenyl-hydrazonothiazole (4f) | Enterococcus faecalis | <256 | [8] |
| Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazole (8c) | Staphylococcus aureus | - (Inhibition zone 23 mm) | [9] |
| Ciprofloxacin (Standard) | Various Bacteria | - | [9] |
| Ketoconazole (Standard) | Various Fungi | - | [9] |
Note: MIC values are reported in varying units across studies and direct comparison should be made with caution. The data is for structurally related compounds.
Alternative Compounds and Signaling Pathways
The biological activity of thiazole derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some thiazole-containing compounds have been shown to induce apoptosis in cancer cells.
Apoptosis Induction Pathway
Alternative heterocyclic scaffolds with demonstrated anticancer and antimicrobial activities include benzothiazoles, pyrazoles, and oxazoles. These compounds often share similar mechanisms of action with thiazoles, such as enzyme inhibition or disruption of microbial cell membranes.
Conclusion
This compound can be synthesized in a reproducible manner using established chemical transformations. While direct biological data for this specific compound is scarce, the extensive research on structurally similar thiazole derivatives suggests its potential as a valuable scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and comparative data serve as a foundation for researchers to build upon, enabling further investigation into the structure-activity relationships and therapeutic potential of this class of compounds. Future studies are warranted to elucidate the specific biological profile of this compound and to identify its precise molecular targets.
References
- 1. prepchem.com [prepchem.com]
- 2. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 9. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (2-(4-Fluorophenyl)thiazol-4-yl)methanol in the Landscape of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational molecule (2-(4-Fluorophenyl)thiazol-4-yl)methanol against the current standard-of-care targeted therapies for KRAS G12C-mutated cancers, Sotorasib and Adagrasib. The following sections present a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
KRAS, a key signaling protein, has long been considered an "undruggable" target in oncology. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of covalent inhibitors. Sotorasib and Adagrasib are pioneering drugs in this class, and for the purpose of this guide, we will hypothesize that this compound shares this mechanism.
These drugs selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways like the RAF/MEK/ERK cascade, which is crucial for tumor cell proliferation and survival.[3][4][5]
Caption: Simplified KRAS signaling pathway and the mechanism of covalent inhibitors.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available preclinical and clinical data for Sotorasib and Adagrasib. Hypothetical data for this compound is included for comparative purposes, assuming it has undergone similar preclinical and early-phase clinical evaluation.
Table 1: Preclinical Activity in KRAS G12C-Mutant Cell Lines
| Compound | Target | Cell Line | IC50 (nM) |
| This compound (Hypothetical) | KRAS G12C | NCI-H358 (NSCLC) | 8 |
| Sotorasib | KRAS G12C | NCI-H358 (NSCLC) | 7 |
| Adagrasib | KRAS G12C | NCI-H358 (NSCLC) | 6 |
Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Drug | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (Hypothetical) | Phase I/II | 100 | 40% | 6.7 months | 12.8 months |
| Sotorasib | CodeBreaK 100 (Phase II) | 124 | 37.1%[6] | 6.8 months[6] | 12.5 months[7] |
| Adagrasib | KRYSTAL-1 (Phase II) | 116 | 42.9%[8] | 6.5 months[8] | 12.6 months[9] |
Table 3: Clinical Efficacy in Other KRAS G12C-Mutated Solid Tumors
| Drug | Tumor Type | Objective Response Rate (ORR) |
| Sotorasib | Colorectal Cancer (CRC) | 9.7% (monotherapy) |
| Adagrasib | Colorectal Cancer (CRC) | 19% (monotherapy) |
| Sotorasib + Panitumumab | Colorectal Cancer (CRC) | 26%[10] |
Note: Data for Sotorasib and Adagrasib are compiled from publicly available clinical trial results.[6][7][8][9][10]
Safety and Tolerability Profile
The safety profile of targeted therapies is a critical aspect of their clinical utility. The most common treatment-related adverse events (TRAEs) for Sotorasib and Adagrasib are summarized below.
Table 4: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Sotorasib | Adagrasib |
| Diarrhea | 31% | 63% |
| Nausea | 29% | 62% |
| Fatigue | 23% | 41% |
| Increased AST/ALT | 20% | 27% |
| Vomiting | 15% | 47% |
Data represents the percentage of patients experiencing the adverse event at any grade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of KRAS G12C inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.
Workflow:
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. ilcn.org [ilcn.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Navigating the Safe Disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a halogenated thiazole derivative. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Information
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation or damage.[1][2][3]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste due to its nature as a halogenated organic compound.[4][5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
This compound dissolved in a solvent should be collected in a designated "Halogenated Organic Waste" container.[5][7][9]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [4][5][7] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create safety hazards.
-
The liquid waste container should be a sturdy, chemical-resistant carboy or bottle, kept tightly closed when not in use.[4][7]
-
Step 2: Labeling and Storage
Accurate and clear labeling is mandatory for all hazardous waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][7][8]
-
The label must include:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be a cool, dry, and well-ventilated space, away from heat or ignition sources.[4][10]
-
Ensure the waste container is stored in secondary containment to prevent spills.[4]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[11]
-
Once the waste container is nearly full (do not overfill), contact your EHS office to request a waste pickup.[4][8]
-
Follow your institution's specific procedures for waste collection requests.[4]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [10][12]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Thoroughly empty the container of all contents.[8]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
After proper rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
Quantitative Data Summary
| Waste Type | Container | Segregation Category | Key Labeling Information |
| Solid Waste | Sealable, compatible container | Halogenated Solid Waste | Full chemical name, hazard warnings, PI name |
| Liquid Waste | Chemical-resistant carboy/bottle | Halogenated Organic Liquid Waste | Full chemical names of all components, percentages, hazard warnings, PI name |
| Contaminated PPE | Labeled hazardous waste bag | Solid Waste | "Contaminated Debris," associated chemical names |
| First Rinse of "Empty" Container | Chemical-resistant carboy/bottle | Halogenated Organic Liquid Waste | "Rinsate of (chemical name)," solvent used |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistics for Handling (2-(4-Fluorophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol (CAS No. 885280-13-7). This document provides immediate, procedural guidance to ensure laboratory safety and operational efficiency.
Hazard Identification and Personal Protective Equipment
This compound is classified with the signal word Danger . It is harmful if swallowed and causes serious eye damage. Adherence to strict safety protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | NIOSH/MSHA approved respirator with organic vapor cartridge |
| Solution Preparation and Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
| Experimental Use | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | NIOSH/MSHA approved respirator with organic vapor cartridge |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Work in a well-ventilated area or fume hood |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details and that a Safety Data Sheet (SDS) is accessible.
-
Transport the sealed container to the designated storage area.
-
-
Storage:
-
Preparation for Use:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.
-
-
During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use only non-sparking tools and equipment if the material is flammable (though not indicated, it is a good practice with organic solvents).
-
Keep the work area tidy and free of clutter to prevent accidental spills.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment thoroughly after use.
-
Properly label and store any unused material.
-
Remove and dispose of contaminated PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Waste Container Management:
-
Use a chemically resistant container with a secure lid.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step chemical waste disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
